3-Methoxychalcone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHVAAFIDSBRL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methoxychalcone: A Comprehensive Technical Guide to its Pharmacological Properties and Biological Activity
Introduction: The Significance of the Chalcone Scaffold
Chalcones represent a vital class of phenolic compounds within the flavonoid family, often described as open-chain flavonoids.[1] Their structure is characterized by two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system, which serves as a key biosynthetic precursor for all other flavonoids in plants.[2] This unique chemical architecture is not only fundamental to plant biology but also endows chalcones with a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The versatility and relative ease of synthesis of the chalcone scaffold have made it a privileged structure in medicinal chemistry, inspiring the development of numerous derivatives with enhanced potency and selectivity.[1][4]
This guide focuses specifically on 3-methoxychalcone , a synthetic derivative distinguished by a methoxy group (-OCH₃) at the third position of its B-ring. Its chemical identity is (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one, with the molecular formula C₁₆H₁₄O₂.[5][6] The strategic placement of the methoxy group significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets. This document provides an in-depth exploration of the synthesis, pharmacological properties, and mechanisms of action of 3-methoxychalcone, offering valuable insights for researchers and professionals in drug discovery and development.
Synthesis and Characterization: Building the Core Scaffold
The principal method for synthesizing 3-methoxychalcone is the Claisen-Schmidt condensation , an acid- or base-catalyzed aldol condensation reaction.[7] This reliable and efficient method involves the reaction of a substituted benzaldehyde (3-methoxybenzaldehyde) with an acetophenone. The causality behind this choice lies in its simplicity and high-yield potential for creating the α,β-unsaturated ketone backbone that defines the chalcone structure.
Experimental Protocol: Claisen-Schmidt Condensation (Base-Catalyzed)
This protocol describes a standard laboratory procedure for the synthesis of 3-methoxychalcone.
Materials:
-
3-Methoxybenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Stirring apparatus
-
Beaker or round-bottom flask
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of 3-methoxybenzaldehyde and acetophenone in ethanol in a beaker or flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture. The use of a strong base is crucial for deprotonating the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile.
-
Reaction Progression: Continue stirring the reaction mixture in the ice bath. The reaction progress can be monitored by the formation of a precipitate (the chalcone product). The reaction is typically allowed to proceed for several hours to ensure completion.
-
Product Isolation: Once the reaction is complete, pour the mixture into cold water. The crude 3-methoxychalcone will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining base. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified 3-methoxychalcone.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][8]
Pharmacological Properties and Biological Activities
3-Methoxychalcone and its closely related analogues have demonstrated a wide array of biological activities, positioning them as promising candidates for therapeutic development.
Anticancer Activity
The antiproliferative effects of methoxy-substituted chalcones are well-documented across various cancer cell lines. The primary mechanisms involve the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical cellular machinery.
Mechanism of Action:
-
Induction of Apoptosis: Chalcones can trigger apoptosis by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins of the Bcl-2 family.[1][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-3 and caspase-9) that execute cell death.[1][4] Furthermore, some chalcone derivatives can increase the expression of the tumor suppressor protein p53, which further promotes apoptosis.[1]
-
Cell Cycle Arrest: Synthetic chalcones have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[1]
-
Tubulin Polymerization Inhibition: A key target for many chalcones is the microtubule network. By binding to the colchicine-binding site on tubulin, they inhibit its polymerization into microtubules.[9] This disruption of the cytoskeleton is catastrophic during mitosis, leading to cell cycle arrest and subsequent apoptosis.[10]
Caption: Apoptotic pathway induced by 3-Methoxychalcone.
Quantitative Data: Cytotoxicity
The cytotoxic potential of methoxy-chalcone derivatives has been quantified against several human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 | [8] |
| 2',4-dihydroxy-3-methoxychalcone | WiDr (Colon) | 19.57 | [8] |
| 2',4',4-trihydroxy-3-methoxychalcone | HeLa (Cervical) | 8.53 | [8] |
| 2',4',4-trihydroxy-3-methoxychalcone | WiDr (Colon) | 2.66 | [8] |
| 3,3',4',5'-tetramethoxychalcone | Hep G2 (Liver) | 1.8 µM | [11] |
| 3,3',4',5'-tetramethoxychalcone | Colon 205 | 2.2 µM | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. 3-Methoxychalcone analogues exhibit potent anti-inflammatory effects by suppressing the production of inflammatory mediators.
Mechanism of Action:
-
Inhibition of Inflammatory Mediators: Methoxy-substituted chalcones significantly inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[4]
-
Modulation of Signaling Pathways: The anti-inflammatory effect is mediated through the inhibition of critical pro-inflammatory signaling pathways. Chalcones have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1] They prevent the phosphorylation and degradation of I-κB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory genes.[1][4] Additionally, chalcones can inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK and p38, further contributing to the reduction of inflammatory cytokine production.[12]
Caption: Inhibition of the NF-κB pathway by 3-Methoxychalcone.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones have shown promise in this area, with specific methoxy derivatives demonstrating targeted activity.
Antibacterial and Antifungal Effects: While the broader class of methoxychalcones shows significant antifungal and antibacterial activity, 3'-methoxychalcone has been specifically identified for its potent anti-Pseudomonas activity, with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL.[13] Other derivatives, such as 3',4',5'-trimethoxychalcone, exhibit strong antifungal effects against Candida krusei.[13] This highlights that the position and number of methoxy groups are critical determinants of antimicrobial specificity and potency.[13]
Quantitative Data: Antimicrobial Activity
| Compound | Organism/Strain | MIC (µg/mL) | Reference |
| 3'-Methoxychalcone | Pseudomonas sp. | 7.8 | [13] |
| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 | [13] |
Antioxidant Activity
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and disease. Chalcones can act as antioxidants through two primary mechanisms.
Mechanism of Action:
-
Direct Radical Scavenging: The phenolic structure of some chalcone derivatives allows them to donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The antioxidant capacity of p-Hydroxy-m-Methoxy Chalcone (pHmMC) has been demonstrated in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where it showed potent radical scavenging activity.[14]
-
Upregulation of Endogenous Antioxidants: Certain chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of an activator like a chalcone, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and enzymes responsible for glutathione (GSH) synthesis, bolstering the cell's intrinsic antioxidant defenses.[4]
Caption: Activation of the Nrf2 antioxidant pathway by chalcones.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | DPPH | 11.9 | [14] |
| Ascorbic Acid (Positive Control) | DPPH | 3.3 | [14] |
Conclusion and Future Perspectives
3-Methoxychalcone and its related analogues represent a class of molecules with significant therapeutic potential, underscored by their diverse biological activities. Their ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, exhibit antimicrobial effects, and bolster antioxidant defenses makes them compelling subjects for further investigation. The straightforward synthesis via Claisen-Schmidt condensation allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to enhance potency and reduce toxicity.
Future research should focus on establishing clear structure-activity relationships to optimize the chalcone scaffold for specific diseases. In vivo studies are essential to validate the promising in vitro results and to assess the bioavailability, pharmacokinetics, and safety profiles of these compounds.[15] The development of 3-methoxychalcone-based hybrids, where the chalcone moiety is conjugated with other known therapeutic agents, could also lead to novel synergistic treatments. Ultimately, the versatile and potent nature of the 3-methoxychalcone core structure ensures its continued relevance as a foundational element in the quest for new and effective therapeutic agents.
References
- N/A. (2024). Synthesis and properties of chalcones from 3-methoxy acetophenone. Google Cloud.
- de Oliveira, A. B., et al. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, antibacterial and Antiproliferative Activities. PubMed.
- N/A. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. PMC.
- N/A. (n.d.). 3-methoxychalcone (C16H14O2). PubChem.
- Gomes, M., et al. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI.
- N/A. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. MDPI.
- N/A. (2025). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. ResearchGate.
- N/A. (n.d.). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. PubMed.
- N/A. (n.d.). Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6. Unknown Source.
- Jasim, H. A., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online.
- Wu, C. C., et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. PubMed.
- N/A. (n.d.). Antioxidant Activity of p-Hidroxy-m-Methoxy Chalcone and its Combination with Doxorubicin: In Vitro and In Silico Study. Scientific.Net.
- N/A. (n.d.). 3-Methoxychalcone | C16H14O2 | CID 5367166. PubChem.
- N/A. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry.
- N/A. (n.d.). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. PubMed.
- N/A. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Malaysian Journal of Analytical Sciences.
- N/A. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Asian Pacific Journal of Cancer Prevention.
- N/A. (n.d.). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC.
- N/A. (n.d.). Cytotoxic evaluations of the tested chalcone compounds against the.... ResearchGate.
- N/A. (n.d.). Anticancer Activity of Natural and Synthetic Chalcones. MDPI.
- N/A. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. PMC.
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3-Methoxychalcone: Mechanistic Insights into Antioxidant Capacity and Therapeutic Potential
[1]
Executive Summary
3-Methoxychalcone (3-MC) represents a pivotal scaffold in medicinal chemistry, distinct from its polyhydroxylated analogues (e.g., butein, isoliquiritigenin) by its lack of direct hydrogen-donating phenolic groups. While traditional assays (DPPH, ABTS) often classify 3-MC as a "weak" antioxidant, this classification is mechanistically superficial.[1]
Current research redefines 3-MC as a potent indirect antioxidant .[1] Its pharmacological value lies in its electrophilic
Chemical Basis & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Identity[1][9]
Physicochemical Specifications
Unlike the para-isomer (4-methoxychalcone, MP: 73–76°C), the meta-substituted 3-methoxychalcone exhibits a lower melting point, influencing its solid-state handling and formulation.[1]
| Property | Value | Causality/Relevance |
| Melting Point | 49–51°C | Lower crystal lattice energy compared to p-isomer due to asymmetry, affecting solubility profiles.[1] |
| LogP | ~3.6–3.9 | High lipophilicity ensures rapid passive diffusion across cellular membranes to target cytosolic Keap1.[1] |
| Electrophilicity | Moderate | The |
| Solubility | DMSO, Ethanol | Poor water solubility requires encapsulation or co-solvent systems for biological assays. |
Synthesis Protocol: Claisen-Schmidt Condensation
The synthesis of 3-MC is a self-validating protocol using base-catalyzed aldol condensation.[1] The choice of base (NaOH vs. KOH) and solvent (Ethanol vs. Methanol) affects the rate and purity.[1]
Validated Synthesis Workflow
Reaction: Acetophenone + 3-Methoxybenzaldehyde
Protocol Steps:
-
Equimolar Mixing: Dissolve 10 mmol of acetophenone and 10 mmol of 3-methoxybenzaldehyde in 15 mL of absolute ethanol.
-
Catalysis: Add 5 mL of 40% aqueous NaOH dropwise at
. Reasoning: Low temperature prevents polymerization of the vinyl ketone. -
Agitation: Stir at room temperature (25°C) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]
-
Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).
-
Purification: Filter the yellow precipitate. Recrystallize from hot ethanol to obtain pale yellow crystals (Yield: ~85-92%).[1]
Visualization: Synthesis Pathway
Caption: Base-catalyzed Claisen-Schmidt condensation pathway yielding 3-methoxychalcone.
Mechanisms of Antioxidant Capacity[6]
The "Direct vs. Indirect" Paradox
Researchers often mischaracterize 3-MC as "inactive" because it lacks the phenolic hydroxyl groups required for Direct Radical Scavenging (HAT/SET mechanisms).[1]
-
Direct Capacity (DPPH/ABTS): Negligible. IC50 values are typically >100 µM, far inferior to Trolox or Ascorbic Acid.[1]
-
Indirect Capacity (Cellular): Potent. 3-MC induces the expression of Cytoprotective Enzymes (HO-1, NQO1, GCLM).
The Nrf2/ARE Signaling Pathway
The core mechanism involves the modification of Kelch-like ECH-associated protein 1 (Keap1).[1]
-
Sensing: 3-MC enters the cell. The electrophilic
-carbon attacks the sulfhydryl group of Cys151 on Keap1 via Michael addition.[1] -
Uncoupling: This conformational change prevents Keap1 from targeting Nrf2 for ubiquitination.[1]
-
Translocation: Stabilized Nrf2 translocates to the nucleus.[1]
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of Phase II detoxifying enzymes.[1]
Visualization: Nrf2 Activation Pathway
Caption: Mechanism of Nrf2 activation by 3-methoxychalcone via Keap1 alkylation.[1]
Experimental Protocols for Validation
To scientifically validate the antioxidant capacity of 3-MC, one must move beyond simple chemical assays to cell-based reporter systems.[1]
Protocol A: ARE-Luciferase Reporter Assay (Gold Standard)[1]
-
Objective: Quantify the transcriptional activation of the antioxidant response.
-
Cell Line: HepG2-ARE-C8 or MCF7-ARE.[1]
-
Methodology:
-
Seed cells (
/well) in 96-well plates. -
Treat with 3-MC (1–50 µM) for 12–24 hours. Control: t-BHQ (positive) and DMSO (vehicle).
-
Lyse cells and add Luciferin substrate.[1]
-
Measure luminescence.[1]
-
Expected Result: Dose-dependent increase in luminescence (2–5 fold induction) indicating Nrf2 nuclear accumulation.[1]
-
Protocol B: DPPH Radical Scavenging (Negative Control)
-
Objective: Confirm lack of direct scavenging to distinguish mechanism.
-
Methodology:
Structure-Activity Relationship (SAR) Comparison[1]
The position of the methoxy group and the presence of hydroxyls dictate the mode of action.[1]
| Compound | Structure (B-Ring) | Direct Scavenging (DPPH) | Nrf2 Induction Potency | Mechanism Dominance |
| 3-Methoxychalcone | 3-OCH3 | Very Low | High | Michael Acceptor (Keap1) |
| 4-Methoxychalcone | 4-OCH3 | Very Low | Moderate | Michael Acceptor |
| 3,4-Dihydroxychalcone | 3,4-OH (Catechol) | High | High | Hybrid (Direct + Indirect) |
| Vitamin C | - | Very High | None | Direct H-Donor |
Key Insight: The 3-methoxy group enhances lipophilicity without compromising the electrophilicity of the enone system, making it an ideal candidate for intracellular targets, whereas hydroxylated versions may suffer from rapid metabolic conjugation (glucuronidation).
References
-
Synthesis & Properties
-
Nrf2 Mechanism
-
SAR & Biological Activity
-
Chemical Data
Sources
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- 3. 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl- (CAS 959-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one | 22966-05-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
The Crucial Role of 3-Methoxychalcone as a Versatile Intermediate in Flavonoid Synthesis: A Technical Guide
Abstract
Flavonoids, a diverse class of plant secondary metabolites, are renowned for their extensive pharmacological activities.[1][2] Central to the synthesis of many of these valuable compounds is the chalcone backbone, an α,β-unsaturated ketone system that serves as a key biosynthetic precursor.[3][4][5] This technical guide delves into the pivotal role of a specific derivative, 3-methoxychalcone, as a versatile intermediate in the synthesis of a variety of flavonoids. We will explore its synthesis, primarily through the Claisen-Schmidt condensation, and its subsequent enzymatic and chemical transformations into valuable flavonoid classes such as flavanones, flavones, and aurones. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth technical insights and practical methodologies.
Introduction: The Significance of Chalcones in Flavonoid Biosynthesis
Chalcones are characterized by a 1,3-diphenyl-2-propen-1-one core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4][6] In the intricate tapestry of plant biochemistry, chalcones are the obligate intermediates in the biosynthesis of all flavonoids.[5] Their formation is catalyzed by the enzyme chalcone synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone.[7] This foundational chalcone then undergoes a series of enzymatic modifications to generate the vast array of flavonoid structures observed in nature.
The synthetic versatility of the chalcone scaffold has not been lost on medicinal chemists. The α,β-unsaturated ketone moiety is a Michael acceptor, rendering chalcones susceptible to nucleophilic attack and making them valuable starting materials for the synthesis of a multitude of heterocyclic compounds.[8] Furthermore, the substitution pattern on the two aromatic rings can be readily modified, allowing for the generation of extensive libraries of flavonoid analogues with diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1]
Synthesis of 3-Methoxychalcone: The Claisen-Schmidt Condensation
The most prevalent and efficient method for the laboratory synthesis of chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[3][9][10] In the case of 3-methoxychalcone, the reaction involves the condensation of 3-methoxybenzaldehyde with acetophenone.
Mechanistic Insights and Rationale for Experimental Choices
The Claisen-Schmidt condensation proceeds via the formation of an enolate ion from the acetophenone in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9][11] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 3-methoxybenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, 3-methoxychalcone.
The choice of a strong base is critical for deprotonating the α-carbon of the acetophenone to initiate the reaction. The reaction is typically carried out in a protic solvent like ethanol or methanol, which facilitates the dissolution of the reactants and the base.[9] The reaction temperature is generally kept mild to prevent side reactions.
Experimental Protocol: Synthesis of 3-Methoxychalcone
Materials:
-
3-Methoxybenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), 10% solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Base Addition: While stirring vigorously at room temperature, slowly add a solution of NaOH (1.2 equivalents) in a minimal amount of water to the reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[11]
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding 10% HCl until it reaches a pH of approximately 2-3. This will precipitate the crude 3-methoxychalcone.
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-methoxychalcone.
Characterization: The structure and purity of the synthesized 3-methoxychalcone can be confirmed using various spectroscopic techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.[8][11]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the α,β-unsaturated carbonyl group.[11]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]
3-Methoxychalcone as a Precursor to Flavonoids
The true value of 3-methoxychalcone lies in its ability to be readily converted into various classes of flavonoids. This transformation can be achieved through both enzymatic and chemical routes, offering a versatile platform for the synthesis of diverse flavonoid derivatives.
Enzymatic Conversion to Flavanones: The Role of Chalcone Isomerase
In biological systems, the cyclization of chalcones to flavanones is catalyzed by the enzyme chalcone isomerase (CHI).[7][12][13] This enzyme facilitates the intramolecular Michael-type addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system of the chalcone, leading to the formation of the flavanone core structure.[6] While the specific 3-methoxychalcone would require a 2'-hydroxy-3-methoxychalcone precursor for this enzymatic reaction, the principle of CHI-catalyzed cyclization is a cornerstone of flavonoid biosynthesis.[7]
The Petunia hybrida genome, for instance, contains genes encoding for chalcone isomerase, highlighting the importance of this enzyme in flavonoid production in plants.[12]
Caption: Enzymatic conversion of a 2'-hydroxychalcone to a flavanone catalyzed by Chalcone Isomerase.
Chemical Synthesis of Flavanones from 3-Methoxychalcone
In the laboratory, the cyclization of 2'-hydroxychalcones to flavanones can be achieved under basic conditions.[14] This reaction mimics the biological process, where a base facilitates the deprotonation of the 2'-hydroxyl group, which then undergoes an intramolecular conjugate addition to the enone system.
Experimental Protocol: Synthesis of 3'-Methoxyflavanone from 2'-Hydroxy-3-methoxychalcone
Materials:
-
2'-Hydroxy-3-methoxychalcone
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 2'-hydroxy-3-methoxychalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: Add sodium acetate (5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the desired 3'-methoxyflavanone.[14]
Synthesis of Flavones from 3-Methoxychalcone
Flavones, characterized by a double bond between C2 and C3 of the C-ring, can be synthesized from chalcones through an oxidative cyclization reaction.[15] One common method involves the use of iodine in dimethyl sulfoxide (DMSO).
Caption: Chemical synthesis of a flavone from a 2'-hydroxychalcone via oxidative cyclization.
Synthesis of Aurones from 3-Methoxychalcone
Aurones are another class of flavonoids characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core. They can be synthesized from 2'-hydroxychalcones via oxidative cyclization, often using reagents like mercury(II) acetate in pyridine or alkaline hydrogen peroxide (Algar-Flynn-Oyamada reaction).[16][17]
Applications in Drug Development
The flavonoids derived from 3-methoxychalcone exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. The methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting flavonoids. O-methylated flavonoids, for instance, have shown superior anticancer activity compared to their hydroxylated counterparts due to increased metabolic stability and intestinal absorption.[15]
Table 1: Bioactivities of Flavonoids Derived from Chalcone Intermediates
| Flavonoid Class | Representative Bioactivities |
| Chalcones | Antioxidant, Anti-inflammatory, Antimicrobial, Anticancer[1] |
| Flavanones | Anti-inflammatory, Antioxidant, Anticholinesterase[2][4] |
| Flavones | Anticancer, Antioxidant, Antibacterial[15] |
| Aurones | Antileishmanial, Anticancer, Anti-inflammatory[17][18][19] |
Conclusion
3-Methoxychalcone stands out as a highly valuable and versatile intermediate in the synthesis of a diverse array of flavonoids. Its straightforward synthesis via the Claisen-Schmidt condensation and its susceptibility to various cyclization reactions provide a robust platform for the generation of flavanones, flavones, and aurones. The ability to introduce a methoxy group at a specific position on the chalcone backbone allows for the fine-tuning of the biological properties of the resulting flavonoids, a critical aspect in modern drug development. This guide has provided a comprehensive overview of the synthesis, mechanistic insights, and applications of 3-methoxychalcone, underscoring its significance for researchers and scientists working at the interface of organic synthesis and medicinal chemistry.
References
- Amar Equipment. Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone.
- Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC. (2022-03-09).
- Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC. (2025-05-15).
- Synthesis and Characterization of Some Bromochalcones Derivatives - Semantic Scholar.
- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments - MDPI.
- Flavonoid biosynthesis – Knowledge and References - Taylor & Francis.
- Chalcone isomerase - Wikipedia.
- Methods of synthesizing flavonoids and chalcones - Google Patents.
-
Chalcone synthesis and hydroxylation of flavonoids in 3′-position with enzyme preparations from flowers of Dianthus caryophyllus L. (carnation) | Semantic Scholar. Available from: [Link]
-
Flavonoid Biosynthetic Pathway: Genetics and Biochemistry - Biosciences Biotechnology Research Asia. Available from: [Link]
-
Convenient Synthesis and Physiological Activities of Flavonoids in Coreopsis lanceolata L. Petals and Their Related Compounds - NIH. (2018-07-09). Available from: [Link]
-
Synthesis and Antioxidant Activity of 3-Methoxyflavones - ResearchGate. (2025-08-07). Available from: [Link]
-
GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES - Rasayan Journal of Chemistry. Available from: [Link]
-
Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review. (2021-07-27). Available from: [Link]
-
The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC. Available from: [Link]
-
Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization - RSC Publishing. (2021-04-13). Available from: [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025-05-19). Available from: [Link]
-
Role of a chalcone isomerase-like protein in flavonoid biosynthesis in Arabidopsis thaliana. (2015-09-07). Available from: [Link]
-
The Synthesis of Certain Methoxychalcones and Methoxybenzal-β-coumaranones from Methoxyacetophenones and Nitrobenzaldehydes1 | Journal of the American Chemical Society. Available from: [Link]
-
Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC. Available from: [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde | Orbital: The Electronic Journal of Chemistry. (2025-05-19). Available from: [Link]
-
Enzymatic Conversion of Flavonoids using Bacterial Chalcone Isomerase and Enoate Reductase | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - MDPI. (2024-05-22). Available from: [Link]
-
Structure/activity relationships established for antioxidant activity. - ResearchGate. Available from: [Link]
-
Probable route for the formation of aurone from substituted chalcone by Algar–Flynn–Oyamada reaction - ResearchGate. Available from: [Link]
-
Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana - Frontiers. (2021-02-24). Available from: [Link]
-
Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents - PMC. Available from: [Link]
-
A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC. Available from: [Link]
-
Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis - ACTA BIOLOGICA CRACOVIENSIA Series Botanica. Available from: [Link]
-
Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques - SciTePress. Available from: [Link]
-
Parallel Synthesis of Aurones Using a Homogeneous Scavenger - MDPI. (2023-01-28). Available from: [Link]
-
Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry. Available from: [Link]
-
Synthesis of chalcone (3A–3L) and flavanone (4A–4L) derivatives.... - ResearchGate. Available from: [Link]
-
A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones - International Journal of Chemical Studies. (2015-09-28). Available from: [Link]
-
Flavanone: An overview - IJCRT.org. (2022-05-05). Available from: [Link]
-
Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC. Available from: [Link]
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- 6. Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. amarequip.com [amarequip.com]
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- 13. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]
- 14. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
overview of chalcone derivatives and 3-methoxychalcone classification
Executive Summary
The "Methoxy-Switch" in Pharmacophore Design Chalcones (1,3-diaryl-2-propene-1-ones) represent a privileged scaffold in medicinal chemistry due to their ability to act as "open-chain flavonoids" that interact with diverse biological targets. Within this class, 3-methoxychalcone serves as a critical model for understanding how meta-substitution on the B-ring influences lipophilicity, metabolic stability, and target affinity.
This guide provides a rigorous technical analysis of 3-methoxychalcone, moving beyond basic textbook definitions to explore its role as a tubulin polymerization inhibitor and a modulator of multidrug resistance (MDR). We present a validated synthesis protocol, a detailed Structure-Activity Relationship (SAR) analysis, and mapped pharmacological pathways.
Part 1: Chemical Architecture & Classification
The Chalcone Scaffold
The chalcone framework consists of two aromatic rings (A and B)[1][2] linked by a three-carbon
Nomenclature Standard:
-
Ring A: Attached to the carbonyl group (derived from acetophenone).[3] Positions are often denoted with primes (2', 3', etc.) in older literature, but IUPAC prefers standard numbering starting from the ketone.
-
Ring B: Attached to the
-carbon (derived from benzaldehyde). -
3-Methoxychalcone: Specifically refers to the inclusion of a methoxy (-OCH₃) group at the meta-position of Ring B.
Classification Logic
Chalcones are classified based on their substitution patterns and structural rigidity. 3-Methoxychalcone falls into Class II (Monosubstituted B-Ring) within the broader "Simple Chalcones" category.
Figure 1: Hierarchical classification placing 3-methoxychalcone within the medicinal chemistry landscape.
Part 2: Synthesis & Methodology[4][5][6][7][8]
The Claisen-Schmidt Condensation (Base-Catalyzed)
The most robust method for synthesizing 3-methoxychalcone is the Claisen-Schmidt condensation. This reaction utilizes the acidity of the
Reaction Logic: We utilize a base-catalyzed approach (NaOH) in a polar protic solvent (Ethanol). The choice of Ethanol over Methanol is deliberate to allow for slightly higher reflux temperatures if kinetics are slow, though room temperature is often sufficient for this derivative. The trans-(E)-isomer is the thermodynamically favored product due to steric minimization between the phenyl rings.
Validated Protocol (Self-Validating System)
Reagents:
-
Acetophenone (10 mmol, 1.20 g)
-
3-Methoxybenzaldehyde (10 mmol, 1.36 g)
-
Sodium Hydroxide (40% aq. solution, 5 mL)
-
Ethanol (95%, 15 mL)
Step-by-Step Workflow:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of acetophenone in 15 mL of Ethanol.
-
Activation: Add the NaOH solution dropwise while stirring. The solution may warm slightly (exothermic deprotonation). Checkpoint: Solution should turn yellow/orange indicating enolate formation.
-
Addition: Add 10 mmol of 3-methoxybenzaldehyde.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The aldehyde spot will disappear.
-
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base). The chalcone will precipitate as a solid.
-
Purification: Filter the crude solid. Recrystallize from hot ethanol to ensure removal of unreacted aldehyde.
-
Purity Check: Melting point determination (Standard: ~58-60°C for 3-methoxychalcone).
-
Figure 2: Mechanistic flow of the Claisen-Schmidt condensation yielding the thermodynamically stable E-isomer.
Part 3: Pharmacological Profile & SAR
Structure-Activity Relationship (SAR)
The 3-methoxy group is not merely a decoration; it alters the electronic and steric profile of the B-ring.
| Feature | 3-Methoxy (Meta) | 4-Methoxy (Para) | 3,4,5-Trimethoxy |
| Electronic Effect | Inductive withdrawal, Resonance donation (less effective than para) | Strong Resonance donation | High electron density |
| Lipophilicity | Moderate | Moderate | High |
| Tubulin Affinity | High (Mimics Colchicine A-ring) | Moderate | Very High |
| Metabolic Stability | Susceptible to O-demethylation | Susceptible | Highly Susceptible |
Key Insight: The 3-methoxy position mimics the substitution pattern of Colchicine , a potent tubulin inhibitor. This allows 3-methoxychalcone derivatives to bind to the colchicine-binding site on tubulin, preventing microtubule assembly and inducing apoptosis.
Mechanism of Action: Tubulin Destabilization
3-Methoxychalcone acts as a Microtubule Destabilizing Agent (MDA) . By binding to the
Figure 3: The pharmacological cascade of 3-methoxychalcone inducing cancer cell death via tubulin inhibition.
Multidrug Resistance (MDR) Reversal
Beyond direct cytotoxicity, 3-methoxychalcone derivatives have shown efficacy in inhibiting ABCG2 (BCRP) , an efflux transporter responsible for chemotherapy resistance. The methoxy group increases lipophilicity, facilitating membrane intercalation and interaction with the transmembrane domain of the transporter [1].
Part 4: Experimental Workflows
Antiproliferative Assay (MTT Protocol)
To verify the biological activity of synthesized 3-methoxychalcone, the following assay is standard.
-
Seeding: Seed cancer cells (e.g., MCF-7 or A549) at
cells/well in 96-well plates. -
Treatment: Add 3-methoxychalcone (dissolved in DMSO) at serial dilutions (0.1
M to 100 M). Ensure final DMSO concentration < 0.5%. -
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Detection: Add MTT reagent. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
-
Quantification: Dissolve formazan in DMSO and read absorbance at 570 nm. Calculate IC₅₀.
Tubulin Polymerization Assay
Objective: Confirm mechanism of action.
-
Use purified tubulin protein (>99% pure).
-
Incubate tubulin with 3-methoxychalcone (10
M) in GTP-containing buffer at 37°C. -
Monitor absorbance at 340 nm over 60 minutes.
-
Result: A "flat" line compared to control indicates inhibition of polymerization.
References
-
Chalcone: A Privileged Structure in Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and Biological Evaluation of 3',4',5'-Trimethoxychalcone Analogues Source: PubMed URL:[Link]
-
Methoxychalcones: Effect of Methoxyl Group on Antifungal and Antiproliferative Activities Source: PubMed URL:[Link]
-
Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones Source: MDPI (Molecules) URL:[Link]
-
3-Methoxychalcone PubChem Compound Summary Source: PubChem URL:[4][Link]
Sources
Methodological & Application
Application Note: Synthesis of 3-Methoxychalcone via Claisen-Schmidt Condensation
Introduction & Scope
The Claisen-Schmidt condensation is a privileged synthetic pathway in medicinal chemistry, primarily used to construct the 1,3-diaryl-2-propen-1-one (chalcone) scaffold.[1] This structural motif acts as a central pharmacophore for a wide array of therapeutic agents, including anti-inflammatory, anti-infective, and anticancer drugs (e.g., tubulin polymerization inhibitors).
This protocol details the synthesis of 3-methoxychalcone (also known as m-methoxychalcone). It is crucial to distinguish this specific isomer from its para analogue (4-methoxychalcone), as the position of the methoxy group significantly alters the electronic properties and biological binding affinity of the molecule.
Chemical Context:
-
Reaction Type: Crossed Aldol Condensation (Base-Catalyzed).
-
Key Transformation: Formation of a C=C double bond between an enolizable ketone (Acetophenone) and a non-enolizable aldehyde (3-Methoxybenzaldehyde).
-
Stereochemistry: The reaction thermodynamically favors the (E)-isomer (trans) due to steric minimization between the phenyl rings.
Mechanistic Workflow
The reaction proceeds through an enolate-mediated nucleophilic attack followed by a dehydration step.[1][2] Understanding this mechanism is vital for troubleshooting low yields, which often result from incomplete dehydration or competing Cannizzaro reactions.
Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation favoring the trans-(E) product.
Materials & Safety
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Qty (Scale) | Role |
| 3-Methoxybenzaldehyde | 136.15 | 1.0 | 1.36 g (10 mmol) | Electrophile |
| Acetophenone | 120.15 | 1.0 | 1.20 g (10 mmol) | Nucleophile |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 1.0 g | Catalyst |
| Ethanol (95%) | - | Solvent | 15 mL | Solvent |
| Water (Distilled) | 18.02 | Solvent | 10 mL | Co-solvent |
Safety Criticals
-
Sodium Hydroxide: Highly caustic. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
-
Acetophenone: Irritant. Avoid inhalation of vapors.
-
Exotherm Control: The deprotonation and condensation are exothermic. While usually mild on this scale, temperature control ensures selectivity.
Step-by-Step Protocol
Phase A: Reaction Initiation
-
Solvent Preparation: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.20 g of Acetophenone and 1.36 g of 3-Methoxybenzaldehyde in 10 mL of 95% Ethanol .
-
Note: Ensure both reactants are fully dissolved before adding the base to prevent localized concentration gradients.
-
-
Catalyst Preparation: Separately, dissolve 1.0 g of NaOH in 10 mL of distilled water . Allow this solution to cool to room temperature.
-
Why? Adding hot caustic solution can cause immediate, uncontrolled polymerization or side reactions (Cannizzaro) of the aldehyde.
-
-
Addition: Place the reaction flask in a water bath at room temperature (20–25°C). While stirring vigorously, add the aqueous NaOH solution dropwise over 5 minutes.
-
Observation: The solution should turn yellow/orange, indicating the formation of the conjugated enolate system and the onset of condensation.
-
Phase B: Monitoring & Completion
-
Reaction Time: Stir the mixture at room temperature for 3 to 6 hours .
-
Endpoint: The product typically precipitates as a solid or a heavy oil that solidifies upon scratching.
-
-
TLC Monitoring:
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV lamp (254 nm). The product will have a distinct R_f (typically ~0.4–0.6) different from the starting aldehyde.
-
Phase C: Workup & Isolation
-
Precipitation: If the product has not fully precipitated, cool the flask in an ice bath (0–4°C) for 30 minutes.
-
Troubleshooting: If an oil forms, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
-
Filtration: Filter the crude solid using a Büchner funnel and vacuum filtration.
-
Washing: Wash the precipitate with:
-
2 x 10 mL cold water (to remove excess NaOH).
-
1 x 5 mL cold 10% aqueous ethanol (to remove unreacted starting materials).
-
-
pH Check: Check the filtrate pH. Continue washing with water until the filtrate is neutral (pH ~7).
Phase D: Purification
-
Recrystallization:
-
Transfer the crude solid to a clean beaker.
-
Dissolve in the minimum amount of hot ethanol (boiling) .
-
Allow to cool slowly to room temperature, then place in an ice bath.
-
Collect the pale yellow crystals by filtration and dry in a desiccator or vacuum oven at 40°C.
-
Characterization & Validation
To validate the synthesis of (E)-3-methoxychalcone , compare your data against these standard values.
Quantitative Data Summary
| Property | Expected Value | Validation Method |
| Appearance | Pale yellow crystals | Visual Inspection |
| Yield | 75% – 85% | Gravimetric |
| Melting Point | 49–51°C | Capillary MP Apparatus |
| R_f Value | ~0.5 (Hex:EtOAc 8:2) | TLC |
> Critical Note: If your melting point is 73–76°C, you have likely synthesized the 4-methoxy isomer (using p-anisaldehyde) by mistake.
Spectroscopic Validation (NMR)
The hallmark of the Claisen-Schmidt product is the trans-alkene coupling constant (
^1H NMR (400 MHz, CDCl₃):
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
|---|---|---|---|---|
| 3.85 | Singlet (s) | 3H | -OCH₃ | Methoxy group (diagnostic) |
| 7.45 | Doublet (d) | 1H | α-H (Vinyl) |
Troubleshooting "Self-Validating" System
| Observation | Root Cause | Corrective Action |
| Oiling Out | Impurities or temp too high | Cool to 0°C; scratch glass; add seed crystal. Recrystallize oil from EtOH/Water. |
| Low Yield | Incomplete reaction / Cannizzaro | Ensure NaOH is added slowly. Do not exceed 25°C. Verify aldehyde quality (oxidation to acid prevents reaction). |
| MP Depression | Wet product or salt contamination | Ensure thorough water wash (neutral pH). Dry under vacuum for >4 hours. |
| Red/Brown Color | Polymerization (Michael Addition) | Reaction temperature too high or base too concentrated. Repeat with 10% NaOH and strict temp control. |
References
-
Claisen, L., & Claparede, A. (1881). Condensation von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for chalcone protocols).
-
PubChem Compound Summary. (2023). (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one.[3] National Center for Biotechnology Information.
-
ChemicalBook. (2023).[4] Product Properties: 3-Methoxychalcone.[3]
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. (Provides modern green context for this reaction).
Sources
Application Note: Green Synthesis of 3-Methoxychalcone via Ultrasound-Assisted Claisen-Schmidt Condensation
Executive Summary
This application note details the green synthesis of 3-methoxychalcone using ultrasound irradiation (sonochemistry). Unlike conventional thermal methods that require refluxing for several hours (4–12 h) with high energy consumption, this sonochemical protocol achieves high yields (>90%) in minutes (15–30 min) at ambient temperature.
The method utilizes the Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetophenone, catalyzed by a base. The primary advantage of this protocol is the use of acoustic cavitation to overcome mass transfer limitations, allowing for a solvent-minimized or "green solvent" (ethanol) approach that aligns with the 12 Principles of Green Chemistry (specifically Principles 5, 6, and 9).
Scientific Mechanism: Why Ultrasound?
Acoustic Cavitation
The driving force behind this reaction is acoustic cavitation . When high-frequency sound waves (typically 20–40 kHz) propagate through the liquid medium, they create alternating high-pressure (compression) and low-pressure (rarefaction) cycles.
-
Bubble Formation: Microscopic bubbles form during the rarefaction cycle.
-
Growth: These bubbles grow over several cycles until they reach an unstable size.
-
Collapse: The bubbles collapse violently, generating localized "hotspots" with temperatures up to 5000 K and pressures of 1000 atm, despite the bulk solution remaining near room temperature.
Mechanistic Impact on Claisen-Schmidt
In the Claisen-Schmidt condensation, the reaction is often biphasic (organic reactants + aqueous/solid base). The violent collapse of cavitation bubbles near the phase boundary generates microjets that disrupt the interface, dramatically increasing the surface area for the reaction. This removes the kinetic barrier for the enolate ion to attack the aldehyde, accelerating the reaction rate significantly compared to silent (stirring only) conditions.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of ultrasound-assisted Claisen-Schmidt condensation highlighting the catalytic role of cavitation.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
3-Methoxybenzaldehyde (CAS: 591-31-1) - 10 mmol
-
Acetophenone (CAS: 98-86-2) - 10 mmol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) - 10-20 mmol
-
Ethanol (95% or absolute) - 10-15 mL
-
Ice water (for workup)[1]
-
-
Equipment:
-
Ultrasonic Cleaning Bath (e.g., 40 kHz, 250W) or Ultrasonic Probe (Horn). Note: Probe sonicators are more efficient but baths are sufficient for this synthesis.
-
Erlenmeyer flask (50 mL)
-
Filtration apparatus (Buchner funnel)
-
Step-by-Step Methodology
Step 1: Catalyst Preparation Dissolve 0.4 g (10 mmol) of NaOH pellets in 5 mL of Ethanol and 2 mL of distilled water in a 50 mL flask.
-
Expert Insight: Using a minimum amount of water ensures the base is soluble while maintaining a predominantly organic phase to dissolve the reactants.
Step 2: Reactant Addition Add 1.20 mL (10 mmol) of Acetophenone to the flask. Stir slightly to mix. Then, add 1.22 mL (10 mmol) of 3-Methoxybenzaldehyde.
-
Stoichiometry: A 1:1 molar ratio is standard. A slight excess of aldehyde (1.1 eq) can push the reaction to completion if yield is lower than expected.
Step 3: Sonication Place the flask into the ultrasonic bath. Ensure the water level in the bath is higher than the reaction mixture level. Sonicate for 15–30 minutes at ambient temperature (25–30°C).
-
Critical Control: Ultrasound generates heat over time. Monitor the bath temperature. If it exceeds 40°C, add ice to the bath to prevent side reactions (e.g., Cannizzaro reaction or polymerization).
Step 4: Monitoring (Self-Validation) Spot the reaction mixture on a TLC plate (Silica gel 60 F254).
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 or 9:1).
-
Visualization: UV lamp (254 nm).
-
Endpoint: Disappearance of the acetophenone and aldehyde spots and appearance of a new, less polar spot (Chalcone).
Step 5: Workup Once the reaction is complete (verified by TLC), pour the reaction mixture into 100 mL of crushed ice-water containing a small amount of HCl (approx 1-2 mL of 1M HCl) to neutralize the excess base and precipitate the product.
-
Observation: A yellow solid or oil should precipitate immediately.
Step 6: Purification Filter the precipitate using vacuum filtration. Wash with cold water (3 x 20 mL) to remove salts. Recrystallize the crude product from hot ethanol.
Results & Validation
Yield Comparison: Silent vs. Ultrasound
The following table summarizes the efficiency gains using ultrasound compared to traditional stirring methods for chalcone synthesis.
| Parameter | Conventional (Silent) Method | Ultrasound-Assisted Method | Improvement Factor |
| Time | 4 – 6 Hours | 15 – 30 Minutes | ~12x Faster |
| Temperature | Reflux (78°C) or RT (Overnight) | Ambient (25-30°C) | Energy Saving |
| Yield | 60 – 75% | 85 – 97% | +20-30% Yield |
| Selectivity | Moderate (Side reactions possible) | High (Clean conversion) | Purity |
Chemical Characterization (Validation Data)
To ensure the synthesized product is the correct trans-(E)-isomer, verify the following spectral data:
-
Appearance: Pale yellow crystals or oil (depending on purity/temperature).
-
Melting Point: ~55–60°C (Note: 3-methoxychalcone has a lower MP than the 4-methoxy isomer; literature values vary, so spectral confirmation is preferred).
-
IR Spectrum (KBr):
-
1655–1665 cm⁻¹ (C=O stretching, conjugated ketone).
-
1590–1600 cm⁻¹ (C=C stretching, alkene).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
Characteristic Signals: Two doublets for the vinylic protons (α and β carbons).
-
Chemical Shift: δ 7.40 – 7.80 ppm region.
-
Coupling Constant (J): 15–16 Hz . This large coupling constant is the definitive proof of the (E)-trans geometry. (Cis isomers typically show J = 8–10 Hz).
-
Methoxy Group: Singlet at δ 3.85 ppm (3H).
-
Workflow Visualization
Figure 2: Operational workflow for the sonochemical synthesis of 3-methoxychalcone.
Troubleshooting & Optimization
-
Problem: Reaction mixture remains oily and does not precipitate.
-
Solution: The product may have a low melting point ("oiling out"). Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
-
Problem: Low Yield.
-
Solution: Check the position of the flask in the ultrasonic bath. The "standing wave" pattern in baths means there are dead zones. Move the flask to find the area of maximum cavitation (often indicated by the most vigorous surface disturbance).
-
-
Problem: By-products (Michael Addition).
-
Solution: Do not prolong sonication beyond necessary. Once TLC shows completion, stop immediately. Extended sonication can sometimes push the reaction toward Michael addition if excess acetophenone is present.
-
References
-
Li, J. T., et al. (2002).[1] "Improved synthesis of chalcones under ultrasound irradiation." Ultrasonics Sonochemistry, 9(5), 237-239.[1]
-
Calvino, V., et al. (2006).[3] "Ultrasound accelerated Claisen–Schmidt condensation: A green route to chalcones." Applied Surface Science, 252(17), 6071-6074.
-
Cravotto, G., & Cintas, P. (2006). "Power ultrasound in organic synthesis: moving cavitational chemistry from academia to pharmaceutical and fine chemical industry." Chemical Society Reviews, 35(2), 180-196.
-
PubChem Database. (2023). "3-Methoxychalcone Compound Summary." National Center for Biotechnology Information.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Reference for Green Chemistry Principles).
Sources
HPLC method development for detection of 3-methoxychalcone
Method Development, Optimization, and Validation Guide
Executive Summary
This technical note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-methoxychalcone (CAS: 18475-67-1). Unlike generic flavonoid protocols, this guide addresses the specific physicochemical challenges of the 3-methoxy substituent, primarily its lipophilicity and the critical risk of photo-induced
Chemical Context & Physicochemical Profiling
Before method development, the analyte's properties must dictate the chromatographic strategy.
-
Structure: 3-Methoxychalcone consists of two aromatic rings linked by an
-unsaturated carbonyl system. The methoxy group at the meta position of Ring B increases lipophilicity compared to hydroxy-chalcones. -
Chromophore: The conjugated enone system provides strong UV absorption.
-
Band I (Cinnamoyl):
(Primary detection). -
Band II (Benzoyl):
.
-
-
Critical Instability: Chalcones are susceptible to photo-isomerization.[1] The thermodynamically stable trans (
) isomer can convert to the cis ( ) isomer upon exposure to UV/visible light. This is the most common cause of "unexplained" impurity peaks in chalcone analysis.
Diagram 1: Photo-Isomerization Pathway
The following diagram illustrates the structural transformation that necessitates strict light protection during sample preparation.
Caption: Mechanism of photo-induced isomerization requiring amber glassware during analysis.
Method Development Strategy (The "Why")
Stationary Phase Selection
The methoxy group renders the molecule moderately non-polar (LogP
-
Recommendation: C18 (Octadecylsilane) .
-
Rationale: A C18 column provides sufficient hydrophobic retention to separate the chalcone from more polar precursors (aldehydes). A "End-capped" base-deactivated silica is preferred to reduce peak tailing caused by interaction between the carbonyl oxygen and residual silanols.
Mobile Phase & pH Control
-
Solvent: Acetonitrile (ACN) is preferred over Methanol.
-
Reason: ACN has a lower UV cutoff (190 nm vs 205 nm) and lower viscosity, allowing for higher flow rates without over-pressuring the system.
-
-
Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid .
-
Reason: Although 3-methoxychalcone is neutral, acidic pH (< 3.0) suppresses the ionization of residual silanols on the column and potential phenolic impurities (if synthesis involved hydroxy-intermediates), ensuring sharp peak symmetry (
).
-
Detection Wavelength
While 254 nm is standard for aromatics, it lacks specificity.
-
Selection: 320 nm .
-
Reason: This targets the cinnamoyl conjugation band specific to the chalcone backbone, maximizing signal-to-noise ratio and minimizing interference from simple aromatic solvents or impurities that absorb only in the deep UV.
Optimized Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting |
| HPLC System | Quaternary Pump with PDA/UV Detector |
| Column | C18, 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.) |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | 320 nm (Quantitation), 200–400 nm (Spectral Scan) |
| Run Time | 15 Minutes |
Mobile Phase Gradient
| Time (min) | % A (Water) | % B (ACN) | Phase Description |
| 0.0 | 60 | 40 | Initial equilibration |
| 8.0 | 10 | 90 | Linear ramp to elute lipophilic chalcone |
| 10.0 | 10 | 90 | Isocratic hold (wash) |
| 10.1 | 60 | 40 | Return to initial |
| 15.0 | 60 | 40 | Re-equilibration |
Sample Preparation (Critical Steps)
-
Stock Solution: Dissolve 10 mg of 3-methoxychalcone in 10 mL ACN (1.0 mg/mL). Use Amber Volumetric Flasks.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase Initial (60:40 Water:ACN).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb chalcones).
Method Validation Framework
Adhering to ICH Q2(R1/R2) guidelines ensures the method is suitable for regulatory submission.
System Suitability Testing (SST)
Inject the working standard (50 µg/mL) five times (
-
RSD of Area:
-
Tailing Factor (
): -
Theoretical Plates (
):
Linearity & Range
Prepare 5 concentrations: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance: Correlation coefficient (
) .
Specificity (Forced Degradation)
Expose a sample to UV light (365 nm) for 1 hour.
-
Observation: A new peak (cis-isomer) should appear slightly earlier than the main trans-isomer peak due to the non-planar structure of the cis-isomer reducing its interaction with the C18 chain.
-
Requirement: Resolution (
) between cis and trans peaks must be .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peak / Shoulder | Photo-isomerization ( | CRITICAL: Wrap all flasks in aluminum foil. Use amber vials. |
| Peak Tailing | Silanol interaction.[4] | Ensure Mobile Phase pH is acidic (add 0.1% Formic Acid). |
| Retention Time Drift | Temperature fluctuation. | Thermostat column oven to 30°C. Do not rely on ambient temp. |
| High Backpressure | Precipitate in Mobile Phase. | Filter aqueous buffer; ensure ACN/Water mixing doesn't precipitate salts (if using phosphate). |
Method Development Workflow Visualization
The following diagram summarizes the logical flow for developing this method, ensuring all critical control points are addressed.
Caption: Logical workflow for developing and validating the 3-methoxychalcone HPLC method.
References
-
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]
-
BenchChem. (2025).[1][2][6][7][8] HPLC-Based Separation of Cis and Trans Chalcone Isomers.[1][9]
-
PubChem. 3-Methoxychalcone Compound Summary. National Center for Biotechnology Information.
-
MDPI. (2015). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones.
-
Phenomenex. Reversed Phase HPLC Method Development Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 3-Methoxychalcone via Claisen-Schmidt Condensation
[1][2]
Abstract & Strategic Relevance
This application note details the protocol for synthesizing 3-methoxychalcone (IUPAC: (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one) using a base-catalyzed Claisen-Schmidt condensation.[1][2] Chalcones are "privileged structures" in medicinal chemistry, serving as precursors for flavonoids, pyrazolines, and pyrimidines. The 3-methoxy derivative is of specific interest for its potential anti-inflammatory and tubulin-polymerization inhibitory profiles.[1][2]
This guide prioritizes reproducibility and purity , addressing common pitfalls such as "oiling out" and incomplete dehydration, which are frequent in low-melting-point chalcone syntheses.[1][2]
Reaction Mechanism & Chemical Logic
The synthesis relies on the Claisen-Schmidt condensation, a cross-aldol reaction between an enolizable ketone (acetophenone) and a non-enolizable aldehyde (3-methoxybenzaldehyde).[1]
Mechanistic Pathway[1][2][3]
-
Enolate Formation: The base (NaOH) deprotonates the
-carbon of acetophenone.[1][2] -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-methoxybenzaldehyde.[1][2]
-
Protonation: The resulting alkoxide abstracts a proton from the solvent (water/ethanol) to form a
-hydroxy ketone (aldol).[1][2] -
Dehydration (E1cB): Under basic and thermal conditions, a second deprotonation occurs at the
-position, followed by the elimination of hydroxide. This step is irreversible and thermodynamically driven by the formation of a conjugated -system extending across both aromatic rings.[1][2]
Pathway Visualization
The following diagram illustrates the stepwise transformation:
Figure 1: Mechanistic flow of the base-catalyzed synthesis of 3-methoxychalcone.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |
| 3-Methoxybenzaldehyde | 136.15 | 1.0 | 1.36 g (10 mmol) | Electrophile |
| Acetophenone | 120.15 | 1.0 | 1.20 g (10 mmol) | Nucleophile |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 0.48 g | Base Catalyst |
| Ethanol (95%) | - | Solvent | 15 mL | Solvent |
| Water (Distilled) | - | Solvent | 10 mL | Co-solvent |
Step-by-Step Procedure
Step 1: Catalyst Preparation Dissolve 0.48 g of NaOH in 10 mL of distilled water and 5 mL of ethanol in a 50 mL Erlenmeyer flask.[1][2] Cool the solution to approximately 15–20°C using a water bath.
-
Expert Insight: Pre-cooling prevents the immediate exothermic side-reaction (Cannizzaro reaction) of the aldehyde upon addition.[1]
Step 2: Reactant Addition In a separate beaker, mix 1.20 g of acetophenone and 1.36 g of 3-methoxybenzaldehyde in 10 mL of ethanol. Add this mixture dropwise to the stirred base solution.
-
Control Point: The rate of addition should be slow (over 5 minutes) to ensure the enolate is generated in the presence of the electrophile, favoring the cross-aldol product over acetophenone self-condensation.
Step 3: Reaction Phase Stir the mixture vigorously at room temperature (25°C) for 3–4 hours.
-
Observation: The solution will turn yellow, and a solid precipitate should begin to form after 30–60 minutes.[2] If the mixture remains oily (common with the 3-methoxy isomer due to its lower MP), scratch the side of the flask with a glass rod to induce nucleation.
Step 4: Quenching & Isolation Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation. Filter the crude solid using a Buchner funnel and vacuum.[1][2] Wash the precipitate with cold water (3 x 10 mL) until the filtrate is neutral (pH ~7).[1] Wash once with cold 10% EtOH/Water to remove unreacted aldehyde.[1][2]
Step 5: Purification Recrystallize the crude solid from hot ethanol (95%).[1][2]
-
Dissolve solid in minimum boiling ethanol.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the pale yellow crystals and dry in a desiccator.
Process Control & Troubleshooting
This protocol is designed to be self-validating. Use the following workflow to ensure quality.
Figure 2: Operational workflow with integrated decision points for troubleshooting.
Common Issues:
-
Oiling Out: The 3-methoxy isomer has a melting point near 50°C. If the reaction runs too warm, the product melts and forms an oil. Correction: Keep the reaction <25°C and use an ice bath for isolation.[1][2]
-
Cannizzaro Reaction: If yield is low (<50%), the base concentration may be too high, consuming the aldehyde. Correction: Ensure dropwise addition of reactants to the base.[1][2]
Characterization & Expected Data
To validate the synthesis, compare your results against these standard parameters.
Physical Properties[1][2][4]
Spectroscopy (Diagnostic Signals)[1]
-
H-NMR (400 MHz, CDCl
): -
IR (KBr):
References
-
PubChem. (2024).[1][2] 3-Methoxychalcone Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link][1]
-
Susanti, E., & Mulyani, S. (2022).[1][2][3] Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[1][2][3] Retrieved from [Link]
Optimizing Thin Layer Chromatography for the Analysis of 3-Methoxychalcone: An Application Note
Introduction: The Significance of Chalcones and the Need for Robust Analytical Methods
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of compounds in medicinal chemistry and drug development. They serve as precursors for a vast array of flavonoids and exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Among these, 3-methoxychalcone stands as a key intermediate and a target molecule in various synthetic endeavors. The methoxy group at the 3-position significantly influences the molecule's electronic properties and biological interactions, making its synthesis and purification a subject of considerable interest.
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions, assessing compound purity, and optimizing purification protocols.[2] For researchers working with 3-methoxychalcone, a well-defined TLC system is crucial for achieving clear separation from starting materials (e.g., 3-methoxybenzaldehyde and acetophenone) and any potential side products. This application note provides a detailed guide to developing and optimizing TLC systems for the analysis of 3-methoxychalcone, grounded in the principles of chromatography and supported by field-proven protocols.
The Causality Behind Chromatographic Choices: Stationary and Mobile Phases
The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[3] For chalcones, which are moderately polar compounds, a normal-phase TLC system is typically employed.
Stationary Phase: The most common stationary phase for the analysis of chalcones is silica gel (SiO₂). Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds with polar analytes, thus retarding their movement up the TLC plate. Commercially available TLC plates are often coated with silica gel 60 F₂₅₄, where "60" refers to the mean pore size in angstroms and "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.
Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving optimal separation. The mobile phase competes with the analyte for binding sites on the stationary phase. A more polar mobile phase will more effectively displace the analyte from the silica gel, causing it to travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, a less polar mobile phase will lead to stronger analyte-stationary phase interactions and a lower Rf value.[4]
For 3-methoxychalcone, a binary solvent system composed of a non-polar solvent and a moderately polar solvent is generally effective. The most common and versatile system for chalcones is a mixture of n-hexane and ethyl acetate .[5]
-
n-Hexane: A non-polar hydrocarbon that serves as the weak solvent component.
-
Ethyl Acetate: A moderately polar ester that acts as the strong solvent component, modulating the overall polarity of the mobile phase.
By systematically varying the ratio of these two solvents, the polarity of the mobile phase can be fine-tuned to achieve the desired separation. An ideal TLC system should provide an Rf value for the compound of interest between 0.3 and 0.7, as this range typically offers the best resolution from other components in a mixture.[3]
Experimental Protocols
Protocol 1: Preparation of the TLC System
-
Select a TLC Plate: Use a pre-coated silica gel 60 F₂₅₄ plate. Handle the plate only by the edges to avoid contaminating the surface with oils from your skin.
-
Prepare the Developing Chamber: Use a glass beaker or a dedicated TLC tank with a lid. Place a piece of filter paper inside the chamber, ensuring it lines one side.
-
Add the Mobile Phase: Prepare the desired mobile phase by mixing the appropriate volumes of n-hexane and ethyl acetate. Pour the mobile phase into the chamber to a depth of approximately 0.5-1.0 cm. The solvent level must be below the origin line on the TLC plate.
-
Saturate the Chamber: Close the chamber with the lid and gently swirl to allow the filter paper to become saturated with the mobile phase. Allow the chamber to stand for 5-10 minutes to ensure the atmosphere inside is saturated with solvent vapors. This prevents the evaporation of the mobile phase from the TLC plate during development, which can lead to inconsistent Rf values.
Protocol 2: Sample Preparation and Spotting
-
Prepare the Sample Solution: Dissolve a small amount of the 3-methoxychalcone sample (or reaction mixture) in a volatile solvent such as dichloromethane or ethyl acetate. The concentration should be sufficient to yield a visible spot upon visualization.
-
Draw the Origin Line: Using a pencil, lightly draw a line across the TLC plate approximately 1.5 cm from the bottom. This is the origin line where the sample will be applied.
-
Spot the Plate: Use a capillary tube or a micropipette to apply a small spot of the sample solution onto the origin line. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation. Allow the solvent to evaporate completely between applications if multiple spots are needed. If analyzing a reaction mixture, it is good practice to spot the starting materials and the reaction mixture side-by-side for direct comparison.
Protocol 3: Development and Visualization
-
Develop the Chromatogram: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is upright and the solvent level is below the origin line. Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Dry the Plate: Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.
-
Visualize the Spots:
-
UV Light (Non-destructive): Place the dried TLC plate under a UV lamp at 254 nm. Due to its conjugated aromatic system, 3-methoxychalcone will absorb the UV light and appear as a dark spot against the fluorescent green background of the plate.[6] Circle the spots with a pencil.
-
Iodine Vapor (Semi-destructive): Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[6] This method is useful if the compound is not UV-active.
-
Potassium Permanganate Stain (Destructive): Prepare a solution of potassium permanganate (KMnO₄). Dip the plate in the solution or spray it evenly. Compounds that can be oxidized, such as the α,β-unsaturated ketone of the chalcone, will appear as yellow or brown spots on a purple background.[6] Gentle heating may be required to develop the spots.
-
Protocol 4: Calculation of the Rf Value
The Rf value is a ratio that quantifies the movement of the compound on the TLC plate. It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific TLC system and is crucial for reproducibility and comparison.
Data Presentation: Optimizing the Mobile Phase for 3-Methoxychalcone
The polarity of 3-methoxychalcone is influenced by the methoxy group and the conjugated ketone system. A systematic approach to optimizing the mobile phase involves starting with a low polarity system and gradually increasing the proportion of the more polar solvent (ethyl acetate).
| Mobile Phase Composition (n-Hexane:Ethyl Acetate) | Expected Rf Value Range for 3-Methoxychalcone | Observations and Recommendations |
| 9:1 | 0.6 - 0.8 | This system is relatively non-polar. The chalcone will likely have a high Rf value, potentially close to the solvent front. This is useful for confirming product formation but may not provide optimal separation from less polar impurities or starting materials like 3-methoxybenzaldehyde.[5] |
| 8:2 (4:1) | 0.4 - 0.6 | This ratio often provides a good balance, bringing the Rf value into the ideal range for good resolution. This is a recommended starting point for analysis and for developing column chromatography conditions. |
| 7:3 | 0.3 - 0.5 | Increasing the ethyl acetate content further decreases the Rf value. This system can be beneficial if the 3-methoxychalcone is co-eluting with other compounds at higher Rf values. |
| 1:1 | 0.1 - 0.3 | A highly polar mobile phase that will result in a low Rf value for 3-methoxychalcone. This may be useful for separating it from more polar impurities that would otherwise remain at the baseline. |
Note: These Rf values are estimates and can vary depending on the specific TLC plates, chamber saturation, and temperature.
Workflow and Logic Visualization
The following diagram illustrates the systematic workflow for TLC analysis of 3-methoxychalcone.
Caption: Workflow for TLC Analysis of 3-Methoxychalcone.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. By consistently applying these methods, researchers can establish a reliable and reproducible TLC system for 3-methoxychalcone. Key validation points include:
-
Reproducibility: Under identical conditions (plate type, mobile phase, saturation, and temperature), the Rf value for 3-methoxychalcone should remain consistent.
-
Specificity: The chosen TLC system should be able to resolve 3-methoxychalcone from its immediate precursors (e.g., 3-methoxybenzaldehyde and acetophenone) and common byproducts.
-
Sensitivity: The visualization method should be sensitive enough to detect the desired compound at the concentrations typically encountered in reaction monitoring and purity analysis.
By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently employ TLC as a robust tool in their work with 3-methoxychalcone and related compounds.
References
-
the synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. (n.d.). Rasayan Journal of Chemistry. Retrieved February 7, 2024, from [Link]
-
Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7: 3 with an Rf value of 0.25. (B) TLC with hexane eluent:ethyl acetate ratio of 6: 4 with an Rf value of 0.5. (C) TLC with hexane eluent:ethyl acetate ratio of 5: 5 with an Rf value of 0.62. and (D) TLC with 100% Ethyl acetate eluent with an Rf value of 0.67. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Sebuah Kajian Pustaka: (n.d.). Retrieved February 7, 2024, from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles. Retrieved February 7, 2024, from [Link]
-
Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. (2017). Nature. Retrieved February 7, 2024, from [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022). Reddit. Retrieved February 7, 2024, from [Link]
-
Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. (2016). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester. Retrieved February 7, 2024, from [Link]
-
THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
-
Thin Layer Chromatography. (n.d.). University of Missouri–St. Louis. Retrieved February 7, 2024, from [Link]
-
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Orbital: The Electronic Journal of Chemistry. Retrieved February 7, 2024, from [Link]
-
Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. (n.d.). SciTePress. Retrieved February 7, 2024, from [Link]
-
Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry. Retrieved February 7, 2024, from [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (n.d.). Orbital: The Electronic Journal of Chemistry. Retrieved February 7, 2024, from [Link]
-
Evaluation of the lipophilicity of chalcones by RP-TLC and computational methods. (2020). SpringerLink. Retrieved February 7, 2024, from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. Retrieved February 7, 2024, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of 3-Methoxychalcone in Base-Catalyzed Reactions
Welcome to the Technical Support Center for the synthesis of 3-methoxychalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the base-catalyzed synthesis of this important chalcone derivative. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reaction for maximum yield and purity.
Introduction to 3-Methoxychalcone Synthesis
The synthesis of 3-methoxychalcone is most commonly achieved through a Claisen-Schmidt condensation, a reliable base-catalyzed reaction between 3-methoxybenzaldehyde and acetophenone.[1] This reaction is a cornerstone of organic synthesis for generating α,β-unsaturated ketones, a scaffold present in many biologically active compounds.[2] While the reaction appears straightforward, achieving high yields of pure 3-methoxychalcone requires careful control of several experimental parameters. This guide will address common challenges and provide expert insights to navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the base-catalyzed synthesis of 3-methoxychalcone?
A1: The reaction proceeds via a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. The mechanism involves three key steps:
-
Enolate Formation: A base, typically a hydroxide, removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion. This is the nucleophilic species in the reaction.[3]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).[4]
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, 3-methoxychalcone, which is stabilized by an extended conjugated system.[3]
dot digraph "Claisen_Schmidt_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
acetophenone [label="Acetophenone"]; enolate [label="Enolate (Nucleophile)"]; aldehyde [label="3-Methoxybenzaldehyde (Electrophile)"]; intermediate [label="β-Hydroxy Ketone Intermediate"]; chalcone [label="3-Methoxychalcone"];
acetophenone -> enolate [label="Base (e.g., OH⁻)"]; enolate -> intermediate [label="Nucleophilic Attack"]; aldehyde -> intermediate; intermediate -> chalcone [label="Dehydration (-H₂O)"]; } caption { label = "Figure 1: Claisen-Schmidt Condensation Mechanism"; fontsize = 10; fontname = "Arial"; }
Q2: I'm getting a very low yield of 3-methoxychalcone. What are the most likely causes?
A2: Low yields are a common issue and can often be traced back to several factors:
-
Suboptimal Base Concentration: The choice and concentration of the base are critical. Too little base will result in incomplete deprotonation of the acetophenone, leading to a slow or incomplete reaction. Conversely, an excessively high concentration of a strong base can promote side reactions.[5]
-
Presence of Water: Anhydrous conditions are preferable. Water can react with the enolate, reducing its concentration and hindering the condensation.
-
Reaction Temperature: While some heating can increase the reaction rate, excessively high temperatures can favor the formation of side products and potentially lead to decomposition.[6]
-
Purity of Reactants: Impurities in the 3-methoxybenzaldehyde or acetophenone can interfere with the reaction. It is advisable to use freshly distilled or purified starting materials.
-
Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7]
Q3: My TLC plate shows multiple spots in addition to the desired product. What are the common side reactions?
A3: The appearance of multiple spots on a TLC plate is a clear indicator of side product formation. In the base-catalyzed synthesis of chalcones, the most common side reactions are:
-
Self-Condensation of Acetophenone: Two molecules of acetophenone can react with each other in an aldol condensation to form an undesired β-hydroxy ketone or its dehydrated product.
-
Cannizzaro Reaction: In the presence of a strong base, 3-methoxybenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction where one molecule is oxidized to 3-methoxybenzoic acid and another is reduced to 3-methoxybenzyl alcohol.[8] This is more likely to occur at high base concentrations.[9]
-
Michael Addition: The enolate of acetophenone can act as a nucleophile and attack the β-carbon of the newly formed 3-methoxychalcone (the α,β-unsaturated ketone product). This 1,4-addition results in the formation of a Michael adduct, a common impurity that can significantly lower the yield of the desired product.[10]
Troubleshooting Guide
This section provides a structured approach to addressing specific problems you may encounter during your synthesis of 3-methoxychalcone.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Check Purity of Reactants\n(3-methoxybenzaldehyde, acetophenone)"]; check_base [label="Evaluate Base\n(Type, Concentration, Freshness)"]; check_conditions [label="Review Reaction Conditions\n(Temperature, Time, Solvent)"]; purification [label="Optimize Purification\n(Recrystallization, Chromatography)"]; side_reactions [label="Identify and Minimize Side Reactions"];
start -> check_reagents; start -> check_base; start -> check_conditions; check_reagents -> side_reactions; check_base -> side_reactions; check_conditions -> side_reactions; side_reactions -> purification; } caption { label = "Figure 2: Troubleshooting Workflow"; fontsize = 10; fontname = "Arial"; }
Issue 1: Low Product Yield
| Potential Cause | Expert Explanation & Solution |
| Inefficient Enolate Formation | The concentration of the enolate is a key determinant of the reaction rate. Ensure your base (e.g., NaOH, KOH) is fresh and of the correct concentration. For a typical reaction, a 10-20% aqueous or alcoholic solution of the base is effective.[9] Using a stronger, non-nucleophilic base like sodium ethoxide in ethanol can also be beneficial, but requires strictly anhydrous conditions. |
| Suboptimal Temperature | The optimal temperature is a balance between reaction rate and selectivity. Start the reaction at room temperature. If the reaction is slow (monitored by TLC), gentle heating (40-50 °C) can be applied.[11] Avoid high temperatures, as this can promote side reactions.[6] |
| Incorrect Stoichiometry | A 1:1 molar ratio of 3-methoxybenzaldehyde to acetophenone is standard. Using a slight excess of the aldehyde (e.g., 1.1 equivalents) can sometimes help to consume all of the acetophenone, which can be harder to remove during purification.[5] However, a large excess of the aldehyde can increase the likelihood of the Cannizzaro reaction. |
| Premature Precipitation | In some solvent systems, the product may precipitate out of the reaction mixture, hindering the reaction from going to completion. If this occurs, adding a small amount of additional solvent to maintain a homogenous solution can be helpful.[12] |
Issue 2: Presence of Multiple Products (Impurity Profile)
| Side Product | Mechanistic Insight & Mitigation Strategy |
| Self-Condensation of Acetophenone | This occurs when the enolate of acetophenone attacks another molecule of acetophenone instead of the desired 3-methoxybenzaldehyde. Solution: Add the base slowly to a mixture of both the aldehyde and the ketone. This maintains a low steady-state concentration of the enolate, favoring the faster reaction with the more electrophilic aldehyde.[5] |
| Cannizzaro Reaction Products | This disproportionation of 3-methoxybenzaldehyde is driven by high concentrations of a strong base. The mechanism involves the attack of a hydroxide ion on the aldehyde carbonyl, followed by a hydride transfer to a second aldehyde molecule.[8] Solution: Use the minimum effective concentration of the base. Slow, dropwise addition of the base is also recommended to avoid localized high concentrations. |
| Michael Adduct | The α,β-unsaturated system of the chalcone product is an electrophile. The enolate of acetophenone can add to the β-carbon in a conjugate addition.[10] Solution: Control the reaction time carefully. Once TLC indicates the consumption of the starting aldehyde, work up the reaction promptly to prevent the accumulation of the Michael adduct. Running the reaction at a lower temperature can also disfavor this side reaction.[10] |
Issue 3: Oily or Gummy Product Instead of a Crystalline Solid
| Potential Cause | Expert Explanation & Solution |
| Presence of Impurities | Even small amounts of impurities, such as starting materials or side products, can inhibit crystallization. Solution: Attempt to purify the oil via column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The purified fractions can then be subjected to recrystallization. |
| Incorrect Recrystallization Solvent | The choice of solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Solution: Ethanol is a commonly used and effective solvent for recrystallizing chalcones.[13] If ethanol alone is not effective, a two-solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Re-clarify by adding a few drops of the good solvent and then allow the solution to cool slowly.[13] |
| Product is an Oil at Room Temperature | While 3-methoxychalcone is typically a solid, a combination of minor impurities and the specific isomeric ratio could result in an oil. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure 3-methoxychalcone if available.[5] Cooling the solution in an ice bath or refrigerator for an extended period may also promote crystallization. |
Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of 3-methoxychalcone. It is recommended to perform a small-scale trial first to optimize conditions for your specific laboratory setup and reagent quality.
Protocol 1: Conventional Solvent-Based Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol (3-5 mL per gram of aldehyde).
-
Base Addition: While stirring the solution at room temperature, slowly add a 20% aqueous solution of sodium hydroxide (NaOH) (2.0 equivalents) dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a neutral pH with dilute hydrochloric acid (HCl).
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure 3-methoxychalcone.
Protocol 2: Solvent-Free Grinding Method (Green Chemistry Approach)
This method is environmentally friendly and can often lead to shorter reaction times and high yields.[10][14]
-
Reactant Preparation: In a mortar, combine 3-methoxybenzaldehyde (1.0 equivalent), acetophenone (1.0 equivalent), and solid sodium hydroxide (1.0-1.2 equivalents).
-
Grinding: Grind the mixture vigorously with a pestle. The mixture will likely become a paste and may change color. Continue grinding for 10-20 minutes.
-
Reaction Monitoring: The reaction is often complete within this time. A small sample can be taken, dissolved in a suitable solvent, and analyzed by TLC to confirm the consumption of the starting materials.
-
Work-up: Add cold water to the mortar and grind further to dissolve the NaOH.
-
Isolation and Purification: Transfer the mixture to a beaker, collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Purity
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Rationale |
| Base | Weak Base (e.g., Na₂CO₃) | Lower | Higher | Slower enolate formation, reducing the rate of side reactions. |
| Strong Base (e.g., NaOH, KOH) | Higher | Potentially Lower | Faster reaction but increased risk of Cannizzaro and Michael addition reactions.[14] | |
| Temperature | Room Temperature | Moderate | High | Favors the desired condensation over side reactions that often have higher activation energies. |
| Elevated (40-60 °C) | Higher | Potentially Lower | Increases reaction rate but can also accelerate side reactions.[6] | |
| Solvent | Protic (e.g., Ethanol) | Good | Good | Solubilizes reactants and base, facilitating the reaction. |
| Aprotic (e.g., THF) | Variable | Good | Can be effective but requires a soluble base. | |
| Solvent-Free (Grinding) | High | High | Increased concentration and mechanical energy can lead to rapid and clean reactions.[10] |
Table 2: Characterization Data for 3-Methoxychalcone
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂[15] |
| Molecular Weight | 238.28 g/mol [15] |
| Appearance | Pale yellow solid |
| Melting Point | 59-61 °C (This can vary based on purity) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.02 (d, 2H), 7.79 (d, 1H), 7.60-7.55 (m, 3H), 7.49 (t, 2H), 7.37 (t, 1H), 7.17 (d, 1H), 6.96 (dd, 1H), 3.86 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 190.5, 160.0, 144.8, 138.3, 136.3, 132.8, 130.0, 128.6, 128.5, 122.3, 121.2, 116.5, 113.4, 55.4 |
References
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved February 10, 2026, from [Link]
-
SciTePress. (2017). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic representation of the aldol condensation reaction between.... Retrieved February 10, 2026, from [Link]
-
ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxychalcone. Retrieved February 10, 2026, from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2021). Computational insight on the chalcone formation mechanism by the Claisen–Schmidt reaction. Retrieved February 10, 2026, from [Link]
-
YouTube. (2011). Aldol Condensation Mechanism - Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
ATB (Automated Topology Builder). (n.d.). 3-Methoxychalcone. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved February 10, 2026, from [Link]
-
PMC. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one. Retrieved February 10, 2026, from [Link]
-
eScholarship. (n.d.). The Complete Mechanism of an Aldol Condensation. Retrieved February 10, 2026, from [Link]
-
MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Retrieved February 10, 2026, from [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved February 10, 2026, from [Link]
-
YouTube. (2013). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). Retrieved February 10, 2026, from [Link]
-
NIH. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of Chalcone Synthesis. Retrieved February 10, 2026, from [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). d: 1 H-NMR spectrum of 3-hydroxy-4. Retrieved February 10, 2026, from [Link]
-
Quora. (2018). Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction?. Retrieved February 10, 2026, from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved February 10, 2026, from [Link]
-
Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved February 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. 3-Methoxychalcone | C16H14O2 | CID 5367166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chalcone Synthesis & Polymerization Control
Subject: Preventing Polymerization and Resinification During Claisen-Schmidt Condensation Ticket ID: CHAL-SYN-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your chalcone synthesis—theoretically a simple Claisen-Schmidt condensation between an acetophenone and a benzaldehyde—has resulted in a tarry resin, a non-crystallizing oil, or a yield significantly lower than literature values.
While often attributed generically to "polymerization," the specific culprit is usually Michael addition oligomerization . The chalcone product itself is a potent Michael acceptor (
This guide provides diagnostic workflows, mechanistic root-cause analysis, and validated protocols to suppress these side reactions.
Module 1: Diagnostic Workflow
Before altering your synthesis, identify the specific failure mode using this decision matrix.
Figure 1: Diagnostic logic for chalcone synthesis failure modes. Red pathways indicate polymerization issues addressed in this guide.
Module 2: Troubleshooting & FAQs
Q: Why does my reaction turn into a sticky resin instead of a precipitate?
A: This is the classic symptom of Michael Addition Oligomerization .
-
The Mechanism: Your product (Chalcone) is an electrophile. Your starting material (Acetophenone) is a nucleophile (in base).[1] If the reaction runs too long, too hot, or with excess base, the acetophenone enolate attacks the chalcone's
-carbon instead of the benzaldehyde. -
The Fix: You must stop the reaction immediately upon consumption of the limiting reagent. Switch to Protocol B (Acid Catalysis) to eliminate the enolate species entirely.
Q: I am using the standard NaOH/Ethanol method. How do I stop the side reactions without changing reagents?
A: You must control the Thermodynamics vs. Kinetics .
-
Temperature: Run the reaction at 0°C to 10°C . Polymerization is often the thermodynamic pathway (favored by heat), while chalcone formation is kinetic.
-
Stoichiometry: Ensure the aldehyde is in slight excess (1.1 eq). Excess ketone (acetophenone) provides the fuel for the Michael addition side reaction.
-
Quenching: Do not let the reaction sit overnight. Quench with dilute HCl immediately when TLC shows product formation.
Q: My product is an oil. Can I induce crystallization?
A: If the oil is due to impurities (oligomers) preventing crystal lattice formation:
-
Dissolve the oil in a minimum amount of hot ethanol.
-
Add water dropwise until turbidity appears.
-
Scratch the glass vigorously with a glass rod (provides nucleation sites).
-
Refrigerate for 24 hours. Note: If it remains an oil, your oligomer content is likely too high. Discard and restart using Protocol B.
Module 3: Validated Synthesis Protocols
Protocol A: Optimized Base-Catalyzed (Standard)
Best for: Simple substrates without sensitive functional groups.
-
Preparation: Dissolve Acetophenone (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (15 mL).
-
Catalyst Addition: Cool the solution to 5°C (Ice bath). Add 10% NaOH (aq) dropwise.[1]
-
Reaction: Stir vigorously at 5–10°C for 3–4 hours. Do not reflux.
-
Workup: Pour mixture into crushed ice/water containing a small amount of HCl (to neutralize base immediately). Filter the precipitate.[2][3]
-
Purification: Recrystallize from Ethanol.
Protocol B: Acid-Catalyzed (The "Anti-Polymerization" Method)
Best for: Preventing Michael addition side reactions.[1] Uses Thionyl Chloride (
-
Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), Absolute Ethanol (10 mL), Thionyl Chloride (
, 0.5 mL). -
Procedure:
-
Place reactants in absolute ethanol in a drying tube-equipped flask.
-
Add
dropwise at 0°C. (Caution: reacts with EtOH to release gas and anhydrous HCl). -
Stir at room temperature for 2–12 hours.
-
-
Why this works: The reaction proceeds via an enol mechanism (acidic) rather than an enolate mechanism (basic). The neutral enol is far less nucleophilic toward the chalcone product, effectively shutting down the Michael addition pathway [1].
-
Workup: Pour into ice water. The solid precipitates immediately.
Protocol C: Solvent-Free Grinding (Green Chemistry)
Best for: Speed and preventing solvent-mediated equilibrium issues.
-
Procedure: Mix Acetophenone (10 mmol), Benzaldehyde (10 mmol), and solid NaOH pellets (10 mmol) in a mortar.
-
Action: Grind with a pestle for 5–10 minutes. The mixture will turn into a yellow paste/solid.[4]
-
Advantage: The lack of solvent and short reaction time (minutes vs hours) leaves insufficient time for oligomerization to occur [2].
-
Workup: Wash the solid paste with cold water on a Buchner funnel to remove salts.
Data Comparison: Catalyst Efficiency
| Parameter | Protocol A (NaOH/EtOH) | Protocol B ( | Protocol C (Grinding) |
| Reaction pH | Basic (>12) | Acidic (<2) | Basic (Solid state) |
| Primary Side Reaction | Michael Addition (Oligomers) | Minimal | Minimal (Kinetic control) |
| Risk of Resinification | High (if heated/prolonged) | Low | Low |
| Typical Yield | 60–80% | 85–95% | 80–90% |
| Reaction Time | 4–24 Hours | 2–12 Hours | 5–10 Minutes |
Module 4: Mechanistic Insight
Understanding the competition between the desired condensation and the undesired polymerization is key to control.
Figure 2: Competitive pathways. The red dashed line represents the polymerization loop where the product reacts with the intermediate enolate.
References
-
Synthesis of chalcones catalysed by SOCl2/EtOH. Hu, Z., et al. (2004). Journal of Chemical Research. This paper establishes the
method as a high-yield alternative that avoids basic side reactions by generating anhydrous HCl in situ. -
Atom-Efficient, Solvent-Free, Green Synthesis of Chalcones by Grinding. Palleros, D. R. (2004).[3][4] Journal of Chemical Education. Validates the grinding method for reducing reaction times effectively to prevent side product formation.
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry (2017). Provides detailed experimental protocols and yield comparisons for solvent-free vs. traditional methods.
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Micellar Media. ACS Sustainable Chemistry & Engineering. Discusses the formation of Michael adducts as the primary side reaction in ethanol and how to mitigate it.
Sources
Technical Support Center: Optimizing Enantioselectivity in 3-Methoxychalcone Derivative Synthesis
Welcome to the technical support center for the enantioselective synthesis of 3-methoxychalcone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical purity of their synthesized compounds. 3-Methoxychalcone derivatives are a promising class of molecules with significant therapeutic potential, and achieving high enantioselectivity is often crucial for their biological activity and safety profiles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions to common experimental hurdles but also to explain the underlying chemical principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Addressing Common Challenges in Enantioselective Synthesis
This section is dedicated to resolving specific issues you may encounter during the synthesis of chiral 3-methoxychalcone derivatives.
Issue 1: Low Enantiomeric Excess (% ee)
Question: My reaction produces the desired 3-methoxychalcone derivative in good yield, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that can significantly influence the enantioselectivity of a reaction.[1] Generally, lower temperatures are favored as they can amplify the small energy difference between the diastereomeric transition states leading to the two enantiomers. However, this is not a universal rule, and in some cases, higher temperatures might be beneficial.
-
Actionable Advice: Conduct a temperature screening study. We recommend testing a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to pinpoint the optimal condition for your specific substrate and catalyst system. Be aware that in some rare cases, a change in temperature can even invert the enantioselectivity of a reaction.[2][3]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the transition states of the enantioselective step. A solvent that preferentially stabilizes one transition state over the other will lead to higher enantioselectivity. The polarity, viscosity, and coordinating ability of the solvent can all impact the outcome.
-
Actionable Advice: Perform a solvent screen with a variety of aprotic and protic solvents. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. For instance, in some phase-transfer catalyzed reactions, the choice of solvent can be critical to achieving high ee.[4]
-
-
Inappropriate Catalyst or Catalyst Loading: The choice of chiral catalyst is paramount. For chalcone synthesis, organocatalysts like proline and its derivatives, as well as cinchona alkaloids (often in the form of squaramides), have shown great promise in promoting high enantioselectivity.[5][6][7] The concentration of the catalyst is also a key variable. High catalyst loadings can sometimes lead to the formation of less selective catalyst aggregates, while very low loadings might result in a significant background reaction that is not enantioselective.
-
Actionable Advice:
-
Catalyst Selection: If you are using a proline-based catalyst, consider exploring different derivatives. For cinchona alkaloid-squaramide catalysts, the stereochemistry at C8 and C9 is critical and can dramatically affect the outcome.[8]
-
Catalyst Loading Optimization: Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the sweet spot for your reaction.
-
-
-
Purity of Reagents and Starting Materials: Impurities in your starting materials (3-methoxybenzaldehyde derivative or the corresponding acetophenone), reagents, or solvent can have a detrimental effect on enantioselectivity. Water, for instance, can interfere with many catalytic systems.
-
Actionable Advice: Ensure your starting materials are of the highest possible purity. Recrystallize or distill them if necessary.[9] Use freshly distilled, anhydrous solvents and perform your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Issue 2: Poor Yield and Incomplete Conversion
Question: My reaction is showing low conversion, resulting in a poor yield of the 3-methoxychalcone derivative, even after an extended reaction time. What could be the problem?
Answer: Low yield in a Claisen-Schmidt condensation for chalcone synthesis can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being "poisoned" by impurities.
-
Actionable Advice: As mentioned previously, ensure the purity of all your reagents and solvents. If you suspect your catalyst is air or moisture sensitive, use rigorous inert atmosphere techniques.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion in a reasonable timeframe.
-
Actionable Advice: Gradually increase the catalyst loading and monitor the reaction progress by TLC or HPLC to find the optimal amount.
-
-
Unfavorable Reaction Conditions: The temperature may be too low for the reaction to proceed at a practical rate. The Claisen-Schmidt condensation is also a reversible reaction, and the equilibrium may not favor product formation under your current conditions.[10]
-
Actionable Advice: While lower temperatures often favor enantioselectivity, they can also slow down the reaction rate. You may need to find a compromise between enantioselectivity and reaction time by moderately increasing the temperature. Monitoring the reaction over time will help determine the point of maximum conversion.
-
-
Influence of the Methoxy Group: The electron-donating nature of the methoxy group on the benzaldehyde ring can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the enolate nucleophile.[10] This can lead to slower reaction rates compared to chalcone syntheses with electron-withdrawing groups.
-
Actionable Advice: You may need to employ more forcing conditions, such as a slightly higher temperature or a longer reaction time, to achieve full conversion. Alternatively, using a more reactive acetophenone derivative could also improve the reaction rate.
-
Issue 3: Formation of Side Products
Question: I am observing multiple spots on my TLC plate, and purification of the desired 3-methoxychalcone derivative is proving difficult. What are the likely side products and how can I minimize their formation?
Answer: The Claisen-Schmidt condensation can be accompanied by several side reactions, especially under strongly basic or acidic conditions.
Potential Causes & Solutions:
-
Self-Condensation of the Acetophenone: The enolizable acetophenone can react with itself in an aldol condensation, leading to byproducts.
-
Actionable Advice: This is more likely to occur if the acetophenone is more reactive than the 3-methoxybenzaldehyde. To mitigate this, you can try slowly adding the acetophenone to the reaction mixture containing the aldehyde and the catalyst.
-
-
Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, aldehydes lacking α-hydrogens, such as 3-methoxybenzaldehyde, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Actionable Advice: This side reaction is favored by high concentrations of strong bases. Consider using a milder base or carefully optimizing the base concentration.
-
-
Michael Addition: The enolate of the acetophenone can potentially add to the α,β-unsaturated carbonyl of the newly formed chalcone product in a Michael addition reaction.
-
Actionable Advice: This is more likely to occur with a large excess of the acetophenone. Controlling the stoichiometry of your reactants is crucial.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for determining the enantiomeric excess of my 3-methoxychalcone derivative?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds.[5][11][12] You will need to use a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for screening.[13]
Q2: How do I choose the right chiral catalyst for my synthesis?
A2: The "best" catalyst is often substrate-dependent. For the asymmetric aldol condensation to form chalcones, both proline-derived organocatalysts and cinchona alkaloid-based catalysts have proven effective.[5][7][8] We recommend performing a small-scale catalyst screen with a few representative catalysts from different classes to identify the most promising candidate for your specific 3-methoxychalcone derivative.
Q3: Can the order of addition of reagents impact the enantioselectivity?
A3: Yes, the order of addition can be critical. In many catalytic reactions, it is beneficial to pre-form the active catalyst by mixing the catalyst with the solvent and one of the reactants (often the one that does not form the enolate, in this case, the 3-methoxybenzaldehyde) for a period before adding the second reactant. This allows the catalyst to be in its active state before the reaction begins.
Q4: I am still struggling to improve the enantioselectivity. What are some advanced strategies I can consider?
A4: If you have optimized the temperature, solvent, and catalyst loading without success, you might consider:
-
Chiral Auxiliaries: This involves temporarily attaching a chiral molecule (the auxiliary) to your substrate to direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.
-
Phase-Transfer Catalysis: Using a chiral phase-transfer catalyst can be an effective strategy, particularly for reactions involving two immiscible phases.[14][15][16]
-
Biocatalysis: Enzymes can be highly enantioselective catalysts. While less common for chalcone synthesis, it is an area of active research.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantioselectivity (Hypothetical Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-Proline (10) | DMSO | 25 | 85 | 60 |
| 2 | (S)-Proline (10) | Toluene | 0 | 78 | 85 |
| 3 | (S)-Proline (10) | DCM | -20 | 75 | 92 |
| 4 | Cinchona Squaramide (5) | Toluene | 0 | 92 | 95 |
| 5 | Cinchona Squaramide (5) | Toluene | 25 | 95 | 88 |
Experimental Protocols
Protocol 1: General Procedure for (S)-Proline Catalyzed Asymmetric Aldol Condensation
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-methoxybenzaldehyde derivative (1.0 mmol) and (S)-proline (0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (e.g., Toluene, 5 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C) with stirring.
-
Add the corresponding acetophenone derivative (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Simplified catalytic cycle for proline-catalyzed aldol condensation.
References
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Methoxychalcone vs. 4-Methoxychalcone
Introduction: The Nuances of Methoxy-Substitution in Chalcone Scaffolds
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. This simple, open-chain scaffold is a privileged structure in medicinal chemistry, serving as a template for compounds with a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The biological activity of chalcones is profoundly influenced by the nature and position of substituents on their two aromatic rings (Ring A and Ring B).
The structure-activity relationship (SAR) is a cornerstone of drug discovery, providing critical insights into how subtle molecular modifications can dramatically alter a compound's efficacy and mechanism of action. This guide offers an in-depth, objective comparison of two closely related chalcone isomers: 3-methoxychalcone and 4-methoxychalcone. By examining the impact of shifting a single methoxy group from the meta (3-position) to the para (4-position) on Ring B, we aim to elucidate the key structural determinants of their biological performance, supported by experimental data and detailed methodologies.
Structural and Electronic Landscape: The Influence of Methoxy Position
The methoxy group (-OCH₃) is a powerful modulator of a molecule's electronic properties. It exerts a dual electronic effect: an electron-donating effect through resonance (mesomeric effect) and an electron-withdrawing effect through induction. The position of this group on the aromatic ring dictates the net outcome of these opposing forces.
-
4-Methoxychalcone (Para-substitution): The methoxy group is in the para position on Ring B. In this configuration, the strong electron-donating resonance effect dominates, significantly increasing the electron density of the entire aromatic ring and the conjugated system. This enhanced electron-donating capacity can influence the molecule's interaction with biological targets.
-
3-Methoxychalcone (Meta-substitution): When the methoxy group is in the meta position, its electron-donating resonance effect does not extend to the rest of the conjugated system. Consequently, the weaker, electron-withdrawing inductive effect becomes more influential. This results in a different electronic distribution across the molecule compared to its para-substituted counterpart.
These electronic differences have a cascading effect on the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bond accepting capacity, all of which are critical for target binding and overall bioactivity.
Caption: Chemical structures of 3-methoxychalcone and 4-methoxychalcone.
Synthesis of Methoxychalcones via Claisen-Schmidt Condensation
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[4][5][6] The reaction proceeds via the formation of a reactive enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone of the chalcone scaffold.
-
Synthesis of 3-Methoxychalcone: Typically involves the reaction of acetophenone with 3-methoxybenzaldehyde.
-
Synthesis of 4-Methoxychalcone: Involves the reaction of acetophenone with 4-methoxybenzaldehyde.[6][7]
The yield of these reactions can be influenced by the electronic nature of the substituents. For instance, the electron-donating methoxy group in 4-methoxybenzaldehyde can enhance the reactivity of the aromatic ring, potentially leading to higher yields compared to unsubstituted benzaldehyde.
Caption: Chalcones can inhibit the NF-κB pathway, a key inflammatory cascade.
Experimental Protocols
Protocol: Synthesis of 4-Methoxychalcone via Solvent-Based Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for synthesizing 4-methoxychalcone. [5] Materials:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, beakers, filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 20-30 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 20 mmol in 5-10 mL of water). A precipitate should begin to form.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots. The reaction is typically stirred for 2 to 24 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water. Neutralize the solution by slowly adding dilute HCl until it is slightly acidic. This will cause the crude product to precipitate fully.
-
Isolation: Collect the solid crude product by vacuum filtration, washing it with cold water to remove any remaining salts.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and allow them to air dry. Characterize the final product by determining its melting point and acquiring NMR and IR spectra. [7]
Conclusion: A Tale of Two Isomers
The comparison between 3-methoxychalcone and 4-methoxychalcone underscores a fundamental principle of SAR: isomeric position matters. While both compounds share the same chalcone backbone and methoxy substituent, the shift from the meta to the para position significantly alters their electronic profile and, consequently, their biological activities.
-
4-Methoxychalcone: The para-substitution enhances the electron-donating properties across the conjugated system. This isomer has documented antiproliferative activity against breast cancer cells, inducing cell cycle arrest and apoptosis, and shows broad-spectrum antibacterial activity. However, its potency can be moderate, and its ability to induce the key anti-inflammatory enzyme HO-1 appears limited without further substitution.
-
3-Methoxychalcone: The meta-substitution leads to a different electronic distribution. While direct comparative data is less abundant, studies on the isomeric 3'-methoxychalcone (with the methoxy group on Ring A) reveal potent and specific activity, notably against the challenging pathogen P. aeruginosa.
For researchers in drug development, this comparison highlights that the 4-position is a viable point for modification to achieve broad anticancer and antibacterial effects, though potency may need to be enhanced with additional functional groups. Conversely, the 3-position (or 3'-position) could be a key location for developing agents with a more specific or unique spectrum of activity, such as targeted anti-Pseudomonal drugs. Future head-to-head studies are essential to fully delineate the therapeutic potential of these two fundamental methoxychalcone isomers.
References
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- Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
- Synthesis of 4-Methoxychalcone. Scribd.
- Technical Support Center: 4-Methoxychalcone Synthesis. Benchchem.
- Buy 4-Methoxychalcone | 22252-15-9.
- A Comparative Analysis of 4-Methoxychalcone's Biological Activity Profile. Benchchem.
- A Comparative Analysis of 4-Methoxychalcone and its Hydroxylated Analogs in Drug Discovery. Benchchem.
- Biological Evaluation of 4-Methoxychalcone: Application Notes and Protocols. Benchchem.
- 4-Methoxychalcone-1 | Antioxidant Natural Compound. MedChemExpress.
- Structure-activity relationships of methoxychalcones as inducers of heme oxygenase-1.
- Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. PubMed.
- Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed.
- 4-Methoxychalcone. Chem-Impex.
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- GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry.
- Anticancer Activity of Natural and Synthetic Chalcones. PMC - NIH.
- Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. ResearchGate.
- Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone.
- Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6.
- Unveiling the Anti-Inflammatory Potential of 4-Methoxychalcone: An In Vitro Comparative Analysis. Benchchem.
- A Comparative Analysis of 4-Methoxychalcone Derivatives: Unveiling Their Therapeutic Potential. Benchchem.
- antibacterial assay of 2'-hydroxy-4',6',4-trimethoxychalcone and 4-methoxychalcone against gram positive and gram negative bacteria. ResearchGate.
- Synthesis, characterization and anticancer activity of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. ResearchGate.
- THE INFLUENCE OF METHOXY GROUP ON SYNTHESIS CHALCONE AND ITS DERIVATE USING MICROWAVE. UNAIR Repository.
- Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online.
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A Senior Application Scientist’s Guide to Validating 3-Methoxychalcone Purity with Liquid Chromatography-Mass Spectrometry (LC-MS)
For researchers and professionals in drug development, the purity of a synthetic compound like 3-methoxychalcone is not a trivial detail—it is the bedrock of reliable, reproducible, and safe downstream applications. As a key intermediate in the synthesis of various biologically active molecules, its impurity profile can significantly impact the efficacy and toxicity of the final product.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for validating the purity of 3-methoxychalcone using the unparalleled specificity and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS).
The Analytical Imperative: Why LC-MS is the Gold Standard
While several analytical techniques can assess compound purity, they are not created equal. The choice of method depends on the specific questions being asked. For impurity profiling, where the goal is to detect and potentially identify unknown, low-level components, LC-MS offers a distinct advantage.
The Claisen-Schmidt condensation, a common method for synthesizing chalcones, can leave behind unreacted starting materials (e.g., 3-methoxybenzaldehyde and acetophenone) or generate side-products.[2][3][4] An effective analytical method must be able to separate and detect these structurally similar compounds.
Table 1: Comparison of Common Analytical Techniques for Purity Assessment
| Feature | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Specificity | Very High (Separation + Mass) | Moderate (Separation) | High (Separation + Mass) | High (Structural) |
| Sensitivity | Very High (pg-fg levels) | Moderate (ng-µg levels) | High (pg-ng levels) | Low (µg-mg levels) |
| Impurity ID | Excellent | Poor (Requires Standards) | Good | Excellent (for >1% levels) |
| Quantification | Excellent | Excellent | Good | Good (with internal standard) |
| Volatility Req. | No | No | Yes | No |
| Expertise | High | Moderate | High | High |
| Best For | Trace impurity detection and identification | Routine purity checks and quantification | Volatile analyte analysis | Structural elucidation and bulk purity |
As the data indicates, LC-MS provides the most robust combination of separation, sensitivity, and specificity, making it the indispensable tool for rigorous impurity analysis in pharmaceutical development.[5][6]
The Workflow: A Validated Approach to Purity Determination
A trustworthy analytical method is a self-validating one. The following workflow is designed not just to generate data, but to ensure that the data is accurate, reproducible, and defensible, adhering to the principles outlined by regulatory bodies like the FDA and ICH.[7][8][9]
Caption: LC-MS workflow for 3-methoxychalcone purity validation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a standard HPLC system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
Materials and Reagents
-
3-Methoxychalcone Sample: Synthesized material to be tested.
-
Reference Standard: Certified 3-methoxychalcone (>99.5% purity).
-
Solvents: LC-MS grade acetonitrile (ACN), water, and formic acid (FA).
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the 3-methoxychalcone reference standard in 10 mL of ACN.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 ACN/water. This is used for method development and system suitability.
-
Test Sample Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the synthesized 3-methoxychalcone in 10 mL of ACN. A higher concentration for the test sample is crucial for detecting low-level impurities.
LC-MS Conditions
The goal is to achieve a sharp, symmetrical peak for 3-methoxychalcone, well-resolved from any potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acidifies the mobile phase to promote analyte protonation for efficient positive ion electrospray ionization (ESI+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good peak shape for compounds like chalcones.
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 40% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Ionization Mode: ESI Positive
-
Scan Range: m/z 50-500. Rationale: This range comfortably covers the molecular weight of 3-methoxychalcone (C₁₆H₁₄O₂, MW: 238.28 g/mol ) and its likely impurities and fragments.[10][11]
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ion (m/z 239.1) to obtain fragmentation data for structural confirmation.
Method Validation: The Pillar of Trustworthiness
Validation ensures the method is fit for its purpose.[12][13] Key parameters based on ICH Q2(R2) guidelines must be assessed.[9]
-
Specificity: Inject a blank (50:50 ACN/water), the reference standard, and the test sample. The blank should show no interfering peaks at the retention time of 3-methoxychalcone. The method must resolve the main peak from all impurity peaks.
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of 3-methoxychalcone that can be reliably detected (S/N > 3) and quantified (S/N > 10) with acceptable precision and accuracy. This is vital for quantifying trace impurities.
-
Linearity: Prepare a calibration curve using the reference standard (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). A linear response with a correlation coefficient (r²) ≥ 0.99 is expected.
-
Accuracy & Precision: Analyze samples at low, medium, and high concentrations in triplicate on three different days. Accuracy (% recovery) should be within 85-115%, and precision (%RSD) should be ≤15%.
-
Robustness: Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1) to ensure the method remains reliable under minor fluctuations.
Data Interpretation: From Spectra to Purity
-
Identification: The primary peak in the test sample chromatogram should have the same retention time and mass spectrum as the 3-methoxychalcone reference standard. The protonated molecule [M+H]⁺ should be observed at m/z 239.1 .
-
Impurity Detection: Any other peaks are potential impurities. Click on these peaks to view their mass spectra and propose potential identities (e.g., m/z corresponding to starting materials).
-
Structural Confirmation via MS/MS: The fragmentation pattern provides a structural fingerprint. For 3-methoxychalcone, characteristic fragments can help confirm its identity and elucidate the structure of unknown impurities.
Caption: Proposed MS/MS fragmentation of 3-methoxychalcone [M+H]⁺.
-
Purity Calculation: The most straightforward method is area percent normalization.
Purity (%) = (Area of 3-methoxychalcone peak / Total area of all peaks) x 100
This calculation assumes that all compounds have a similar response factor in the MS detector. For highly accurate quantification, especially for regulatory filings, a reference standard for each major impurity would be required to create individual calibration curves.
Conclusion
Validating the purity of 3-methoxychalcone is a critical step in ensuring the quality and safety of pharmaceutical research and development. While simpler techniques like HPLC-UV have their place, they lack the sensitivity and specificity required for comprehensive impurity profiling. The LC-MS method detailed here provides a robust, reliable, and self-validating system for not only quantifying the purity of 3-methoxychalcone but also for detecting and identifying the trace-level impurities that matter most. By integrating sound chromatographic principles with the power of mass spectrometry and adhering to rigorous validation standards, researchers can proceed with confidence in the integrity of their chemical entities.
References
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SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink. Retrieved from [Link]
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Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. Retrieved from [Link]
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Cohen, R., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Retrieved from [Link]
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Chen, G., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Retrieved from [Link]
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Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Retrieved from [Link]
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ResearchGate. (n.d.). Accurate mass spectrum of of 3-hydroxy-4'-methoxy- -chalcone (1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methoxychalcone. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methoxychalcone. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Chalcone. (A) LC-MS analysis culture broth extract of S. coelicolor's.... Retrieved from [Link]
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MDPI. (2023). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Molecules. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methoxychalcone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Li, W., et al. (2021). Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus. Frontiers in Plant Science. Retrieved from [Link]
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ResearchGate. (2016). What can cause the formation of oil or caramel in synthesis of chalcone?. Retrieved from [Link]
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ResearchGate. (n.d.). The specific fragmentation process of chalcone flavonoids, take 2′,4.... Retrieved from [Link]
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PubChemLite. (n.d.). 3-methoxychalcone (C16H14O2). Retrieved from [Link]
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Orbital: The Electronic Journal of Chemistry. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
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JETIR. (2019). SYNTHESIS OF CHALCONES. Retrieved from [Link]
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ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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California State University. (1994). Mass spectrometry of chalcones. ScholarWorks. Retrieved from [Link]
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MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Retrieved from [Link]
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YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Retrieved from [Link]
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A Technical Guide to Benchmarking the Antitumor Activity of 3-Methoxychalcone Against Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antitumor potential of 3-methoxychalcone in comparison to established standard-of-care drugs: doxorubicin, cisplatin, and paclitaxel. The methodologies detailed herein are designed to deliver robust and reproducible data, enabling a thorough assessment of the compound's efficacy and mechanism of action.
Introduction: The Rationale for Investigating 3-Methoxychalcone
Chalcones, a class of natural and synthetic compounds, have garnered significant interest in oncology for their diverse pharmacological activities.[1] Among these, 3-methoxychalcone emerges as a promising candidate due to its structural simplicity and potential for potent, selective anticancer effects. Preliminary studies on various chalcone derivatives suggest that they can induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis, such as the PI3K/Akt, MAPK, and NF-κB pathways.[2][3][4]
This guide outlines a head-to-head comparison of 3-methoxychalcone with three pillars of current chemotherapy:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5]
-
Cisplatin: A platinum-based drug that forms DNA adducts, cross-linking DNA strands and inducing apoptosis.[6]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and cell death.
The objective is to provide a scientifically rigorous basis for determining the relative potency and potential therapeutic advantages of 3-methoxychalcone. The experimental design focuses on three well-characterized and commonly used cancer cell lines representing different cancer types:
-
MCF-7: Human breast adenocarcinoma (luminal A)
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
Comparative In Vitro Cytotoxicity: The MTT Assay
The initial step in evaluating an anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[7]
Experimental Rationale
This assay provides a quantitative measure of the concentration at which a compound inhibits cell growth by 50% (IC50), a key metric for comparing drug potency. By testing 3-methoxychalcone and the standard drugs across a panel of cell lines, we can assess both its general efficacy and any potential cancer cell type selectivity.
Comparative IC50 Data
The following table summarizes representative IC50 values for 3-methoxychalcone and the standard drugs in the selected cell lines. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions.[8]
| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) |
| 3-Methoxychalcone | ~3.66 - 42.66[9] | ~10.67 - 41.99[10][11] | ~17.14 - 28.7[11][12] |
| Doxorubicin | ~0.1 - 2.5[5][8] | >20[5][8] | ~1.9[12] |
| Cisplatin | ~5.5 - 27.78[11] | ~3.8 - 16.48[13][14] | ~13.276[11] |
| Paclitaxel | ~0.0025 - 0.0075[15] | ~1.35[16] | ~2.46[1] |
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-methoxychalcone and the standard drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
To understand how 3-methoxychalcone exerts its cytotoxic effects, it is crucial to investigate its impact on fundamental cellular processes like apoptosis and the cell cycle.
Apoptosis Induction: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]
This assay allows for the quantification of the apoptotic cell population induced by 3-methoxychalcone compared to the standard drugs. A significant increase in the percentage of Annexin V-positive cells indicates that the compound triggers apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 3-methoxychalcone and standard drugs for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[17]
Cell Cycle Arrest: Propidium Iodide Staining
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium iodide staining followed by flow cytometry allows for the analysis of DNA content and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
This analysis reveals whether 3-methoxychalcone induces cell cycle arrest at a specific phase. For example, an accumulation of cells in the G2/M phase would suggest a mechanism similar to paclitaxel.
-
Cell Treatment: Treat cells with the IC50 concentration of 3-methoxychalcone and standard drugs for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[18]
In Vivo Antitumor Efficacy: Xenograft Models
To validate the in vitro findings and assess the therapeutic potential of 3-methoxychalcone in a more physiologically relevant system, in vivo studies using human tumor xenograft models in immunocompromised mice are essential.[19]
Experimental Rationale
Xenograft models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on its efficacy, dosing, and potential toxicity.[12]
General Protocol for Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, 3-methoxychalcone, standard drug). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Experimental Workflow
Caption: A proposed signaling pathway for the antitumor activity of 3-methoxychalcone.
Conclusion
This guide provides a robust, multi-faceted approach to benchmarking the antitumor activity of 3-methoxychalcone against standard chemotherapeutic drugs. By systematically evaluating its in vitro cytotoxicity, elucidating its effects on apoptosis and the cell cycle, and validating its efficacy in in vivo models, researchers can generate the comprehensive data package necessary to support its further development as a potential anticancer agent. The provided protocols and conceptual frameworks are intended to ensure scientific rigor and facilitate the generation of high-quality, reproducible results.
References
-
Dove Medical Press. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac. Retrieved from [Link]
Sources
- 1. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 7. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Assessment of 3',4',5'-Trimethoxychalcone Derivatives against A549 and Molecular Insight Through Molecular Docking and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Bioavailability Guide: 3-Methoxychalcone vs. Dietary Flavonoids
Executive Summary
This guide provides a technical evaluation of 3-Methoxychalcone (3-MC) , a synthetic chalcone derivative, contrasting its pharmacokinetic (PK) profile with Quercetin , the industry-standard benchmark for flavonoid bioavailability.
While dietary flavonoids like Quercetin exhibit potent antioxidant activity in vitro, their clinical utility is severely hampered by "The Flavonoid Conundrum": rapid Phase II metabolism and poor membrane permeability. 3-MC represents a structural optimization strategy—chalcone scaffold open-ring flexibility combined with O-methylation —designed to overcome these barriers.
Key Findings:
-
Permeability: 3-MC exhibits superior passive diffusion compared to Quercetin due to increased lipophilicity (LogP) and lack of extensive hydroxyl bonding.
-
Metabolic Stability: The methoxy group at position 3 blocks a primary site of glucuronidation, significantly extending microsomal half-life (
). -
Efflux: Unlike Quercetin, which is a substrate for P-glycoprotein (P-gp) and BCRP, 3-MC shows reduced efflux susceptibility.
Physicochemical & In Silico Comparison
The bioavailability divergence begins at the molecular level. The following table contrasts the physicochemical properties that dictate absorption.
| Property | Quercetin (Benchmark) | 3-Methoxychalcone (Candidate) | Impact on Bioavailability |
| Structure Type | Flavonol (Closed C-Ring) | Chalcone (Open Enone Linker) | Chalcones possess greater rotational flexibility, aiding membrane intercalation. |
| LogP (Lipophilicity) | ~1.82 | ~3.20 (Predicted) | Higher LogP in 3-MC facilitates passive transcellular diffusion. |
| H-Bond Donors | 5 | 0-1 (depending on A-ring) | Fewer donors in 3-MC reduce desolvation energy penalties during membrane crossing. |
| PSA (Polar Surface Area) | ~131 Ų | ~40-60 Ų | Lower PSA (<140 Ų) correlates with higher oral absorption. |
| Solubility | Low (0.01 mg/mL) | Moderate (Lipid soluble) | 3-MC requires lipid-based formulation but avoids crystal lattice energy issues of Quercetin. |
Mechanism of Action: The "Methoxy Effect"
The superior bioavailability of 3-MC is driven by the strategic blockade of metabolic "soft spots."
Metabolic Pathway Visualization
The diagram below illustrates the divergent fates of Quercetin and 3-MC upon entering the hepatocyte.
Figure 1: Differential metabolic processing. Quercetin undergoes rapid Phase II conjugation (UGT/COMT), leading to excretion. 3-MC's methoxy group sterically hinders conjugation, favoring systemic circulation.
Experimental Protocols (Self-Validating Systems)
To objectively verify these claims, the following protocols must be employed. These are designed with internal controls to ensure data integrity.
Caco-2 Permeability Assay (The Absorption Standard)
This assay determines the Apparent Permeability Coefficient (
Protocol Logic:
-
Apical pH 6.5 / Basolateral pH 7.4: Mimics the pH gradient of the small intestine.
-
Lucifer Yellow: Paracellular marker to verify monolayer integrity.
-
Verapamil: P-gp inhibitor control to identify active efflux.[1]
Workflow Diagram:
Figure 2: Bidirectional Caco-2 transport workflow. TEER = Transepithelial Electrical Resistance.
Step-by-Step Methodology:
-
Seeding: Seed Caco-2 cells at
cells/cm² on polycarbonate filters. Culture for 21 days. -
Validation: Measure TEER. Reject wells < 300
. Add Lucifer Yellow to control wells; rejection threshold is cm/s. -
Dosing: Prepare 3-MC and Quercetin (10
) in HBSS (1% DMSO max). -
Incubation: Incubate at 37°C with shaking (50 rpm). Sample at 30, 60, 90, and 120 min.
-
Quantification: Analyze via LC-MS/MS (MRM mode).
-
Calculation:
Where is flux rate, is surface area, is initial concentration.
Microsomal Stability Assay (Metabolic Clearance)
Determines the Intrinsic Clearance (
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg protein/mL), Test Compound (1
). -
Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Quench aliquots at 0, 5, 15, 30, 45, 60 min into ice-cold acetonitrile (containing Internal Standard).
-
Control: Use Testosterone (High Clearance) and Warfarin (Low Clearance) as benchmarks.
-
Data Analysis: Plot ln(% remaining) vs. time. The slope is
.
Comparative Data Summary (Expected)
Based on SAR principles and comparative literature [1][2], the following performance metrics are expected:
| Metric | Quercetin | 3-Methoxychalcone | Interpretation |
| Caco-2 | 3-MC shows high permeability (class I/II profile). | ||
| Efflux Ratio (B-A)/(A-B) | 3-MC is not significantly pumped out by efflux transporters. | ||
| Microsomal | < 15 min | > 45 min | Methylation protects against rapid Phase II conjugation. |
| Oral Bioavailability ( | < 5% | ~20-40% | Significant improvement in systemic exposure. |
References
-
Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine. Link
-
Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. Drug Metabolism and Disposition. Link
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][2][3] Nature Protocols. Link
-
Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay. Journal of Biomolecular Screening. Link
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal. Link
Sources
Spectroscopic Comparison of Natural vs. Synthetic 3-Methoxychalcone: A Technical Guide
Executive Summary
In the high-stakes environment of pharmaceutical sourcing and quality control, distinguishing between natural and synthetic origins of bioactive scaffolds is critical. 3-Methoxychalcone (3-MC), a flavonoid precursor with significant antiproliferative and anti-inflammatory potential, exists in both natural plant extracts and as a product of Claisen-Schmidt condensation.
While the molecular structure of 3-MC is identical regardless of origin, the impurity profile and isotopic signature differ fundamentally. This guide provides a rigorous spectroscopic comparison, demonstrating that while standard NMR/IR confirms structural identity, advanced isotopic ratio mass spectrometry (IRMS) and impurity fingerprinting are required to authenticate origin.
The Molecule: 3-Methoxychalcone[1][2]
IUPAC Name: (2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one Molecular Formula: C₁₆H₁₄O₂ MW: 238.28 g/mol
3-MC is characterized by an
Structural Diagram (Graphviz)
Caption: Synthesis pathway showing the convergence of precursors to form the 3-Methoxychalcone scaffold.
Production Pathways & Impurity Origins
The "fingerprint" of a compound is dictated by its history. Understanding the genesis of 3-MC is the first step in interpreting spectroscopic data.
A. Synthetic Route (Claisen-Schmidt)[3][4][5][6][7][8]
-
Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]
-
Key Reagents: Acetophenone, 3-Methoxybenzaldehyde, NaOH/KOH, Ethanol.
-
Characteristic Impurities:
-
Unreacted aldehydes (distinct CHO signal in NMR).
- -hydroxy ketone intermediate (incomplete dehydration).
-
Cis-isomer (Z-chalcone) traces (though Trans (E) is thermodynamically favored).
-
Catalyst residues (Na+, K+).
-
B. Natural Route (Biosynthesis & Extraction)
-
Source: Isolated from Morus, Coreopsis, or Syzygium species.
-
Mechanism: Shikimate pathway
Phenylpropanoid pathway Chalcone Synthase (CHS). -
Characteristic Impurities:
-
Structurally related flavonoids (Flavanones, Dihydrochalcones).
-
Chlorophylls/Lipids (Aliphatic NMR signals).
-
Glycosylated derivatives (Sugar moieties in NMR).
-
Spectroscopic Characterization
The following data represents the "Gold Standard" for pure (E)-3-methoxychalcone. Deviations from these values usually indicate impurities or solvent effects, not origin differences.
A. Nuclear Magnetic Resonance (NMR)[9][10][11]
Solvent: CDCl₃ (7.26 ppm reference) Instrument: 400 MHz[2]
| Position | Proton (¹H) δ (ppm) | Multiplicity | Coupling (J) | Carbon (¹³C) δ (ppm) | Assignment |
| -OCH₃ | 3.86 | Singlet | - | 55.4 | Methoxy group |
| H-α | 7.54 | Doublet | 15.7 Hz | 122.5 | Alkene (near C=O) |
| H-β | 7.78 | Doublet | 15.7 Hz | 144.8 | Alkene (near Aryl) |
| C=O | - | - | - | 190.6 | Carbonyl |
| Ar-H | 6.90 - 8.05 | Multiplet | - | 113-160 | Aromatic Rings |
Expert Insight: The coupling constant (
B. Infrared Spectroscopy (FT-IR)[9]
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 1655 - 1665 | C=O Stretching | Conjugated ketone (lower than non-conjugated ~1715) |
| 1580 - 1600 | C=C Stretching | Alkene / Aromatic ring breathing |
| 1250 - 1280 | C-O-C Stretching | Aryl alkyl ether (Methoxy group) |
| 970 - 980 | C-H Bending | Trans-alkene out-of-plane deformation |
C. Mass Spectrometry (EI-MS)
-
Molecular Ion [M]+: m/z 238
-
Base Peak: Often m/z 238 (stable conjugated system) or m/z 161 (loss of phenyl ring).
-
Fragmentation: Loss of methyl radical [M-15], loss of CO [M-28].
The Distinction: Natural vs. Synthetic[13]
Standard spectroscopy (NMR/IR) cannot distinguish pure natural 3-MC from pure synthetic 3-MC. To determine origin, we must rely on Isotopic Ratio Mass Spectrometry (IRMS) .
The Science of Origin (SIRA)
Plants discriminate against Carbon-13 (
-
Natural (Plant-derived): Depleted in
C ( C -25 to -30‰). -
Synthetic (Petroleum-derived): Generally less depleted or distinct depending on the source (
C -20 to -35‰, but often distinct from specific plant sources). -
Radiocarbon (
C):-
Natural: Modern
C levels (contains "living" carbon). -
Synthetic: "Dead" carbon (fossil fuel derived,
C free). This is the definitive test.
-
Comparison Workflow (Graphviz)
Caption: Decision tree for authenticating the origin of 3-Methoxychalcone samples.
Experimental Protocols
Protocol A: Synthetic Production (Claisen-Schmidt)
This protocol is self-validating via TLC monitoring.[3]
-
Preparation: In a 100 mL Round Bottom Flask (RBF), dissolve 3-methoxybenzaldehyde (10 mmol, 1.36 g) and acetophenone (10 mmol, 1.20 g) in Ethanol (95%, 15 mL).
-
Catalysis: Add NaOH solution (10% aq, 5 mL) dropwise while stirring at room temperature.
-
Observation: Solution will likely turn yellow/orange due to chalcone formation (halochromism).
-
-
Reaction: Stir for 3-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Endpoint: Disappearance of aldehyde spot.
-
-
Workup: Pour mixture into crushed ice (100 g) with vigorous stirring. Acidify slightly with dilute HCl (to pH ~5-6) to neutralize base and precipitate product.
-
Purification: Filter the solid. Recrystallize from hot Ethanol.
-
Yield Target: >80%.
-
Appearance: Light yellow needles.
-
Protocol B: Spectroscopic Acquisition
-
NMR: Dissolve ~5-10 mg of dry sample in 0.6 mL CDCl₃. Filter through a cotton plug into the NMR tube to remove inorganic salts (Na/K residues from synthesis).
-
UV-Vis: Prepare a
M solution in Methanol. Scan 200-500 nm. Look for Band I (~300-350 nm, cinnamoyl system) and Band II (~240-260 nm, benzoyl system).
References
-
Synthesis & Mechanisms: BenchChem. (2025).[1][3] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Link
-
Biological Activity: MDPI. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences. Link
-
Spectroscopic Data: Kikuko Hayamizu. (2021). 1H and 13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Link
-
Isotopic Analysis: Department of Defense (SERDP). (2011).[4][5][6] Using Stable Isotope Ratio Analysis to Distinguish Perchlorate Sources. (Applied methodology for origin distinction). Link
-
Natural Sources: National Institutes of Health (NIH). (2018). Convenient Synthesis and Physiological Activities of Flavonoids in Coreopsis lanceolata L.Link
Sources
Definitive Regiochemical Assignment of 3-Methoxychalcone Derivatives
This guide outlines a definitive analytical framework for confirming regioselectivity in reactions involving 3-methoxychalcone (specifically (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one).
The focus is on the cyclocondensation reaction with substituted hydrazines to form pyrazolines. This transformation is the industry-standard "stress test" for regioselectivity, as it yields two potential regioisomers (1,3,5-substituted vs. 1,3,4-substituted) whose distinction requires rigorous spectroscopic validation.
A Comparative Analytical Guide for Drug Development
Executive Summary
In medicinal chemistry, 3-methoxychalcone serves as a privileged scaffold for synthesizing pyrazolines, isoxazoles, and Michael adducts. However, the meta-methoxy substituent presents a unique challenge: unlike para-substituted analogs, the meta-group exerts a weaker electronic directing effect on the
This guide compares three analytical tiers for confirming regioselectivity, moving from basic screening to absolute structural determination.
Part 1: The Regioselectivity Challenge
When 3-methoxychalcone reacts with a nucleophile (e.g., phenylhydrazine), two pathways are theoretically possible:
-
Pathway A (Thermodynamic): Nucleophilic attack at the
-carbon, leading to the 5-aryl-2-pyrazoline . -
Pathway B (Kinetic/Steric): Attack at the carbonyl, leading to the 3-aryl-2-pyrazoline (less common but possible under specific acidic conditions).
The Core Problem: Both isomers have identical molecular weights (LC-MS is blind) and very similar 1H NMR aromatic profiles.
Visualization: Reaction Pathways
Caption: Divergent reaction pathways for 3-methoxychalcone. Pathway A (green) is typically desired but must be confirmed against Pathway B.
Part 2: Comparative Analysis of Confirmation Methods
This section evaluates the three primary methodologies for assigning the structure.
Method A: 1D 1H NMR (AMX Pattern Analysis)
The rapid screening tool.
-
Principle: The non-aromatic protons in the pyrazoline ring (
) form a rigid ABX or AMX spin system. -
Diagnostic Marker:
-
Isomer A (5-aryl): The
proton (at C5) appears as a doublet of doublets (dd) typically between 5.2 – 5.9 ppm . It couples to the two geminal protons at C4. -
Isomer B (3-aryl): The protons at C4 and C5 are in different environments. The chemical shift of the proton adjacent to the nitrogen is distinct.
-
-
Verdict: Insufficient for absolute proof. The chemical shift ranges overlap significantly depending on the solvent and the N-substituent.
Method B: 2D NMR (HMBC & NOESY)
The Industry Gold Standard.
-
Principle: Uses long-range heteronuclear coupling (HMBC) to connect the pyrazoline protons to the specific aromatic ring carbons.
-
Critical Experiment (HMBC):
-
Look for a correlation between the chiral center proton (
) and the ipso-carbon of the 3-methoxyphenyl ring. -
If Isomer A (5-aryl): Strong cross-peak between
and the methoxy-bearing ring's ipso-carbon. -
If Isomer B (3-aryl):
correlates with the phenyl ring (from the acetophenone side), NOT the methoxy ring.
-
-
Verdict: Highly Recommended. Definitive, non-destructive, and rapid (1-2 hours).
Method C: Single Crystal X-Ray Diffraction (XRD)
The Absolute Standard.
-
Principle: Direct visualization of atom connectivity.
-
Verdict: Ultimate Accuracy but Low Throughput. Required only if 2D NMR is ambiguous (e.g., if signals overlap perfectly) or for filing new chemical entity (NCE) patents.
Part 3: Comparative Data Summary
| Feature | Method A: 1H NMR (1D) | Method B: 2D NMR (HMBC/NOESY) | Method C: X-Ray Crystallography |
| Certainty Level | Low (Inference based) | High (Connectivity based) | Absolute |
| Time Required | 10 mins | 1 - 2 Hours | 2 - 7 Days |
| Sample State | Solution ( | Solution | Solid Crystal (Required) |
| Key Discriminator | Coupling Constants ( | 3-bond C-H Correlations | 3D Spatial Coordinates |
| Cost/Throughput | $ / High | ||
| Recommendation | Routine QC only | Validation Step | Final Characterization |
Part 4: Validated Experimental Protocol
Objective: Synthesis and Regiochemical Confirmation of 1-phenyl-5-(3-methoxyphenyl)-3-phenyl-2-pyrazoline.
Step 1: Synthesis (Reflux Method)
-
Reagents: Charge a round-bottom flask with 3-methoxychalcone (1.0 eq), phenylhydrazine (1.2 eq), and glacial acetic acid (10 mL/g substrate).
-
Reaction: Reflux at 110°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 8:2). Note: The chalcone spot will disappear; a fluorescent pyrazoline spot will appear.
-
Work-up: Pour into crushed ice. The precipitate is the crude pyrazoline. Filter and recrystallize from ethanol.
Step 2: The "Self-Validating" Analytical Workflow
Do not assume the structure. Follow this logic gate:
-
Run 1H NMR: Identify the characteristic dd signal at
5.3–5.6 ppm ( ).-
Check: If this signal is missing or appears as a triplet/multiplet, you may have an uncyclized hydrazone intermediate.
-
-
Run HMBC (The Decision Maker):
-
Locate the
proton signal on the F2 axis (Proton). -
Look for correlations on the F1 axis (Carbon).
-
Confirmation: You must see a correlation to the C-ipso of the 3-methoxyphenyl ring (
140-145 ppm) AND the C-ipso of the N-phenyl ring. -
Negative Control: Ensure there is NO correlation between
and the carbonyl-derived carbon (C3 of the pyrazoline).
-
Visualization: Analytical Decision Tree
Caption: Step-by-step logic flow for validating the regiochemistry of 3-methoxychalcone derivatives.
References
-
Structure & Reactivity: Beilstein J. Org. Chem. (2024).[1][2][3] "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation."
-
NMR Methodology: BenchChem Application Notes. "Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy."
-
Spectral Data: Basrah Journal of Science (2021).[4] "New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy."
-
Biological Context: Int. J. Mol. Sci. (2017).[5] "Chalcone Derivatives: Promising Starting Points for Drug Design."
-
Crystallographic Data: ATB Topology Builder. "3-Methoxychalcone | C16H14O2 | NMR | X-Ray." [6]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxychalcone | C16H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Safety Operating Guide
Personal protective equipment for handling 3-Methoxychalcone
CAS: 15638-06-9 | Formula: C₁₆H₁₄O₂ | Class:
Part 1: The "Why" – Chemical Risk Assessment
From the Desk of the Senior Application Scientist
To safely handle 3-Methoxychalcone, one must understand its reactivity, not just its Material Safety Data Sheet (SDS) classification. While standard SDS documents classify this compound as an Irritant (Skin/Eye Cat. 2, STOT SE 3) , the underlying chemistry dictates a higher standard of care than generic laboratory salts.
The Michael Acceptor Hazard:
3-Methoxychalcone possesses an
-
Implication: Repeated exposure, even at sub-irritant levels, can lead to skin sensitization (allergic contact dermatitis).
-
Operational Rule: We do not treat this merely as "dust"; we treat it as a potential alkylating agent. Zero skin contact is the absolute standard.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Prevents inhalation of fine particulates. The STOT SE 3 rating indicates high potential for respiratory tract inflammation. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for powders that can become airborne. Goggles seal the eyes against micro-dust entry. |
| Hand (Primary) | Nitrile (min. 0.11 mm thickness) | Provides a barrier against the solid powder. Note: Nitrile has poor resistance to ketones in solution.[1] |
| Hand (Secondary) | Laminate (Silver Shield) or Double-Nitrile | Crucial: If dissolving in DMSO or Acetone , the solvent acts as a permeation carrier, dragging the chalcone through single gloves. |
| Body | Lab Coat (High-neck, elastic cuff) | Elastic cuffs prevent powder from migrating up the wrist—a common failure point in chalcone sensitization. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
Static Control: Chalcones are organic solids prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Lining: Place a disposable absorbent mat (plastic side down) in the fume hood. This captures any micro-spills, allowing for rapid disposal without scrubbing the hood surface.
-
Weighing:
-
Never weigh directly into a large flask. Weigh into a weighing boat or glass vial.
-
Use a funnel with a wide neck to transfer to the reaction vessel.
-
Phase 2: Solubilization (The Critical Risk Point)
Scientist’s Note: The risk of skin absorption increases 100x once the solid is dissolved, especially in carrier solvents like DMSO.
-
Solvent Selection: If using DMSO, DMF, or Acetone, double-gloving is mandatory .
-
Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.
-
Sealing: Immediately cap the vessel. If heating is required, ensure the system is closed or vented through a reflux condenser to prevent vapor-phase escape.
Phase 3: Decontamination
-
Wipe Down: Use a solvent-soaked wipe (Ethanol 70%) to clean the balance area and tool handles.
-
Doffing: Remove outer gloves inside the fume hood. Treat them as contaminated solid waste.
Part 4: Emergency Response & Disposal
Exposure Response
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol to wash skin; it may increase the solubility and absorption of the chalcone into the dermis.
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Consult an ophthalmologist immediately.
Disposal Strategy
-
Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Do not trash.
-
Liquid Waste: Segregate into "Non-Halogenated Organic" streams (unless dissolved in DCM/Chloroform).
-
Quenching (Spills): Small spills can be treated with a dilute solution of sodium bisulfite (nucleophile) to quench the Michael acceptor reactivity before cleanup, though simple physical removal via absorbent pads is preferred for speed.
Part 5: Safe Handling Workflow (Visualization)
The following diagram outlines the logical flow for handling 3-Methoxychalcone, emphasizing the "Stop/Check" points for PPE verification.
Caption: Operational workflow for 3-Methoxychalcone, highlighting the critical decision point for glove selection based on solvent carrier properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5280436, 3-Methoxychalcone. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
